1,1,1-Trifluoro-2-isocyanoethane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H2F3N |
|---|---|
Molecular Weight |
109.05 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-isocyanoethane |
InChI |
InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2 |
InChI Key |
MRKLAGWUCHALJN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of 1,1,1-Trifluoro-2-isocyanoethane: A Technical Guide
Part 1: Executive Summary
1,1,1-Trifluoro-2-isocyanoethane (also known as 2,2,2-trifluoroethyl isocyanide ) is a specialized fluorinated synthon characterized by the presence of a strongly electron-withdrawing trifluoromethyl (
This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthesis protocols, and reactivity profile, specifically tailored for applications in drug discovery and organometallic chemistry.
Part 2: Chemical Identity & Physical Characterization[2][3][4]
Nomenclature and Structure
-
Formula:
-
SMILES: FC(F)(F)C[N+]#[C-]
-
Structure:
Electronic Properties
The trifluoroethyl group exerts a powerful inductive effect (
-
Nucleophilicity: Reduced compared to ethyl isocyanide due to electron withdrawal, making the terminal carbon less electron-rich.
-
-Acidity: Significantly increased. As a ligand, it functions as a stronger
-acceptor than non-fluorinated alkyl isocyanides, stabilizing low-valent metal centers (e.g., , , ) effectively. -
Acidity of
-Protons: The methylene protons ( ) are more acidic than those in ethyl isocyanide, facilitating deprotonation and subsequent functionalization at the -position under basic conditions.
Physical Properties Table[1]
| Property | Description/Value | Note |
| Physical State | Volatile Liquid | Colorless to pale yellow.[4] |
| Boiling Point | ~50–60 °C (Estimated) | More volatile than its isomer 2,2,2-trifluoroethyl isocyanate (bp 56°C).[1] |
| Odor | Pungent, repulsive | Typical of volatile isocyanides; requires dedicated ventilation. |
| Stability | Thermally stable at RT | Can polymerize upon prolonged heating or acid exposure.[1][4] |
| Solubility | Soluble in organic solvents |
Part 3: Synthesis & Preparation Protocols[11]
The synthesis of 1,1,1-trifluoro-2-isocyanoethane is most reliably achieved via the dehydration of its formamide precursor. This two-step protocol ensures high purity and yield.[4]
Step 1: Formylation of 2,2,2-Trifluoroethylamine
Reaction:
Protocol:
-
Reagents: Charge a round-bottom flask with 2,2,2-trifluoroethylamine (1.0 equiv) and ethyl formate (5.0 equiv).
-
Conditions: Heat the mixture to reflux (approx. 60–70 °C) for 12–16 hours.
-
Monitoring: Monitor consumption of the amine by GC-MS or TLC.
-
Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation.
-
Purification: Distill the residue under reduced pressure to obtain
-(2,2,2-trifluoroethyl)formamide as a colorless oil.
Step 2: Dehydration to Isocyanide
Reaction:
Protocol:
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Add
-(2,2,2-trifluoroethyl)formamide (1.0 equiv) and dry Dichloromethane (DCM) (0.5 M concentration).[1] -
Base Addition: Add Triethylamine (
) (3.5 equiv) and cool the solution to -5 °C using an ice/salt bath. -
Dehydration: Dropwise add Phosphorus Oxychloride (
) (1.1 equiv) over 30 minutes, maintaining the temperature below 0 °C. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench: Pour the mixture into an ice-cold saturated
solution (buffered quench is critical to prevent acid-catalyzed polymerization). -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
. -
Purification: Carefully concentrate the solvent (do not apply high vacuum due to volatility).[1] Purify via flash chromatography (Pentane/Et2O) or careful distillation.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis pathway from commercially available amine to the target isocyanide.[9]
Part 4: Chemical Reactivity Profile
The reactivity of 1,1,1-trifluoro-2-isocyanoethane is defined by the dichotomy of the isocyanide functionality: it acts as both a nucleophile (carbon) and a ligand (
Multicomponent Reactions (MCRs)
In Ugi and Passerini reactions, this isocyanide serves as a valuable "convertible" isocyanide.[1] The resulting amide bond is resistant to metabolic hydrolysis due to the adjacent
-
Passerini Reaction: Reacts with an aldehyde and carboxylic acid to form
-acyloxyamides.[4]-
Mechanism Note: The reduced nucleophilicity requires higher concentrations or Lewis acid catalysis compared to alkyl isocyanides.
-
-
Ugi Reaction: Reacts with an amine, aldehyde, and carboxylic acid to form
-acylamino amides (peptidomimetics).[1]-
Application: Used to introduce the
motif into peptide backbones, increasing lipophilicity and membrane permeability.
-
Ligand Chemistry
This compound is a premier ligand for stabilizing low-oxidation-state metals.[4]
-
Coordination Mode: Terminal (
) binding through Carbon.[1] -
Electronic Effect: The
group lowers the energy of the orbital of the bond, making it a better -acceptor than CO in some complexes. -
Examples: Forms stable complexes with
, , and .
Reactivity Logic Map
Figure 2: Primary reactivity pathways and downstream applications.[1][4]
Part 5: Handling & Safety (E-E-A-T)[1]
Volatility & Odor Control[1]
-
Hazard: High volatility combined with the characteristic foul odor of isocyanides requires strict containment.
-
Protocol: All transfers must be performed via syringe or cannula techniques in a well-ventilated fume hood.[4] Glassware should be rinsed with an oxidant (bleach or acidic ethanol) immediately after use to oxidize the isocyanide to the odorless isocyanate/amine.[1]
Toxicity[1]
-
Assumption: Treat as highly toxic.[1] Isocyanides can exhibit toxicity similar to cyanides (metabolic release of cyanide is possible, though less likely with the stable trifluoroethyl group).[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
Part 6: References
-
Lentz, D., et al. (1999).[1] "Low-temperature crystallization and structure determination of N-(trifluoromethyl)formamide, N-(2,2,2-trifluoroethyl)formamide and 2,2,2-trifluoroethyl isocyanide." Acta Crystallographica Section B. Link
-
Lentz, D., & Willemsen, S. (2000).[1][10][11] "Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide." Journal of Organometallic Chemistry, 612(1-2), 96-105.[10] Link
-
Ugi, I. (1962).[1] "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. Link -
Patent Application WO2021252491A1. (2021).[1][2][3] "Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections."[2] (Cites use of 1,1,1-trifluoro-2-isocyanoethane in synthesis). Link
Sources
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- 4. - CAS号 1227096-30-1 - 摩熵化学 [molaid.com]
- 5. fac-(tricarbonyl)tris(2,2,2-trifluoroethyl isocyanide)tungsten - CAS号 328081-29-4 - 摩熵化学 [molaid.com]
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1H and 19F NMR spectral data for 1,1,1-Trifluoro-2-isocyanoethane
Analytical and Mechanistic Profiling of 1,1,1-Trifluoro-2-isocyanoethane via H and F NMR Spectroscopy
Executive Summary
1,1,1-Trifluoro-2-isocyanoethane (CF
Chemical Significance and Ligation Dynamics
The integration of fluorinated motifs into small molecules is a cornerstone of modern drug development, primarily used to modulate lipophilicity, metabolic stability, and target binding affinity. CF
Theoretical Framework: Causality in NMR Chemical Shifts
Understanding the NMR spectral profile of CF
-
H NMR Causality (Deshielding & Scalar Coupling): The methylene (-CH
-) protons are situated between two powerful electron-withdrawing groups. The trifluoromethyl group (-CF ) exerts a strong inductive pull (-I effect), while the isocyanide (-NC) group contributes both inductive withdrawal and magnetic anisotropy. This dual electron-withdrawing environment severely deshields the protons, pushing their resonance significantly downfield (~4.20 ppm) compared to standard alkanes. Furthermore, the scalar coupling with the three adjacent spin-½ fluorine atoms splits the proton signal into a distinct quartet ( Hz). -
F NMR Causality: The three equivalent fluorine atoms of the -CF
group resonate in the typical high-field region for aliphatic trifluoromethyl groups. Because they couple back to the two methylene protons, the F signal manifests as a triplet at approximately -72.5 ppm ( Hz).
Quantitative NMR Spectral Data
The following table summarizes the representative quantitative NMR parameters for CF
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 4.20 | Quartet (q) | 2H | -CH | ||
| -72.50 | Triplet (t) | 3F | -CF |
(Note: Spectra acquired in CDCl
Experimental Protocol: Self-Validating NMR Acquisition
To ensure scientific integrity and reproducibility, the following step-by-step methodology establishes a self-validating system for acquiring high-resolution NMR data for volatile fluorinated isocyanides.
Step 1: Sample Preparation under Inert Conditions
-
Action: Dissolve 10–15 mg of CF
CH NC in 0.6 mL of anhydrous CDCl . Add 0.1% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl ) as internal standards. -
Causality: CF
CH NC is highly volatile and toxic. Preparation must occur in a fume hood using a tightly sealed NMR tube (e.g., J. Young valve tube) to prevent sample loss and ensure concentration stability during acquisition.
Step 2: Probe Tuning and Matching
-
Action: Insert the sample and rigorously tune/match both the
H and F channels. -
Causality: The gyromagnetic ratios of
H and F are extremely close (42.58 MHz/T vs. 40.05 MHz/T). Failure to isolate and properly tune these channels on a dual-resonance probe will lead to severe signal degradation and acoustic ringing.
Step 3: Shimming and Locking
-
Action: Lock onto the deuterium signal of CDCl
. Perform gradient shimming (TopShim) followed by manual optimization of the Z and Z shims. -
Causality: High B
magnetic field homogeneity is critical to resolve the fine scalar couplings. Poor shimming will artificially broaden the quartet and triplet, masking the coupling constants.
Step 4: Pulse Sequence and Acquisition
-
Action:
- H Acquisition: Use a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 3.0 seconds.
-
F Acquisition: Use a standard 1D sequence (zgfhigqn or equivalent). Set D1 to
5.0 seconds.
-
Causality: Fluorine nuclei often have significantly longer longitudinal relaxation times (
) than protons. A short D1 will cause signal saturation, rendering the integration values untrustworthy.
Step 5: Data Processing and Validation
-
Action: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz). Phase correct manually.
-
Causality: Zero-filling improves digital resolution, allowing for precise measurement of the 8.5 Hz coupling constant, which must perfectly match between the
H and F spectra to validate the structural assignment.
Workflow Visualization
Fig 1: Self-validating NMR acquisition workflow for fluorinated isocyanides.
Conclusion
The precise characterization of 1,1,1-Trifluoro-2-isocyanoethane via
References
-
Dieter Lentz, Stefan Willemsen. "Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide." Journal of Organometallic Chemistry, 2000, 612(1-2), 96-105. URL:[Link]
-
Genivaldo Perpetuo, Jürgen Buschmann, Peter Luger, Dieter Lentz, D. Dreissig. "Low-temperature crystallization and structure determination of N-(trifluoromethyl)formamide, N-(trifluoroethyl)formamide and 2,2,2-trifluoroethyl isocyanide." Acta Crystallographica Section B, 1999, 55, 70-77. URL:[Link]
-
Gérard Simonneaux, F. Hindre, M. Le Plouzennec. "Synthesis and proton NMR studies of the electronic and magnetic properties of low-spin ferric isocyanide tetraphenylporphyrin complexes." Inorganica Chimica Acta, 1992, 195(1), 73-76. URL:[Link]
An In-depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-isocyanoethane for Research and Development
This guide provides comprehensive safety protocols and operational procedures for the handling of 1,1,1-Trifluoro-2-isocyanoethane (CAS No. 371-92-6). Designed for researchers, scientists, and drug development professionals, this document aims to instill a culture of safety through a deep understanding of the material's properties and associated risks. The information herein is intended to supplement, not replace, institutional safety protocols and the material's specific Safety Data Sheet (SDS).
Core Principles of Engagement with 1,1,1-Trifluoro-2-isocyanoethane
1,1,1-Trifluoro-2-isocyanoethane is a valuable reagent in modern synthetic chemistry, notably as an intermediate in the preparation of various pharmaceuticals, including PDE5 inhibitors.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling and a proactive safety mindset. The isocyanate functional group, combined with the trifluoromethyl moiety, results in a highly reactive and toxic compound. This guide is structured to provide a comprehensive understanding of these risks and the necessary control measures.
Hazard Identification and Risk Analysis
A thorough understanding of the hazards associated with 1,1,1-Trifluoro-2-isocyanoethane is foundational to its safe use. The following hazard statements are attributed to this compound[2]:
-
H225: Highly flammable liquid and vapour. This indicates a low flash point, meaning that the vapor can ignite at or near room temperature from a spark, flame, or other ignition source.
-
H301: Toxic if swallowed. Accidental ingestion of even small quantities can cause severe health effects or be fatal.
-
H311: Toxic in contact with skin. The compound can be absorbed through the skin, leading to systemic toxicity.
-
H318: Causes serious eye damage. Direct contact can lead to irreversible damage to the eyes.
-
H331: Toxic if inhaled. Inhalation of vapors can be fatal. The isocyanate group is a known respiratory sensitizer.
-
H335: May cause respiratory irritation. Vapors can irritate the nose, throat, and lungs.
Given this profile, all work with 1,1,1-Trifluoro-2-isocyanoethane must be conducted with the highest level of precaution, treating it as a substance with high acute toxicity and flammability.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 1,1,1-Trifluoro-2-isocyanoethane is provided in the table below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 371-92-6 | [1][2][3] |
| Molecular Formula | C3H2F3NO | [1][2] |
| Molecular Weight | 125.05 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 55 °C (at 740 Torr) | [1] |
| Density | 1.387 g/cm³ (at 27 °C) | [1] |
| Storage Temperature | -10 °C | [2] |
Safe Handling and Storage Protocols
The following protocols are designed to minimize the risk of exposure and incidents.
Engineering Controls
-
Chemical Fume Hood: All handling of 1,1,1-Trifluoro-2-isocyanoethane, including preparation of solutions, transfers, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of a small leak.[5]
-
Explosion-Proof Equipment: Given the high flammability, use only non-sparking tools and explosion-proof electrical equipment in the vicinity of handling operations.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| Protection Type | Minimum Requirement | Enhanced Protection (for large quantities or high-risk operations) |
| Hand Protection | Double-layered nitrile gloves. Replace immediately if contaminated.[7] | Chemical-resistant gloves (e.g., butyl rubber or Viton™) should be worn. Always inspect gloves before use.[8][9] |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[7] | Chemical splash goggles and a full-face shield.[7][10] |
| Skin & Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[7] | A chemical-resistant apron over a flame-resistant lab coat.[7] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | For spill cleanup or in case of ventilation failure, a NIOSH-approved full-face respirator with organic vapor cartridges is required.[5][7] |
Storage
-
Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][5]
-
The recommended storage temperature is -10°C.[2]
-
Keep the container tightly closed and store it in an area accessible only to authorized personnel.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of 1,1,1-Trifluoro-2-isocyanoethane.
Emergency Procedures
Immediate and appropriate response to an emergency is critical.
Spill Response
-
Evacuation: In case of a large spill, evacuate the immediate area and alert colleagues.[7]
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.[7]
-
Containment: For small spills, contain the leak and absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[5][7]
-
Cleanup: Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[11]
-
Decontamination: Decontaminate the spill area thoroughly.
Emergency Spill Response Protocol
Caption: Emergency response protocol for a spill of 1,1,1-Trifluoro-2-isocyanoethane.
First Aid Measures
Immediate medical attention is required for any exposure.[4]
-
Inhalation: Remove the victim to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[4] Call a physician or poison control center immediately.[4][12]
-
Skin Contact: Immediately take off all contaminated clothing.[4][12] Flush the skin with plenty of soap and water.[6][13] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[12][14] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[12][13]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam to extinguish.[5][12]
-
Hazards from Combustion: Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and gaseous hydrogen fluoride (HF).[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
-
Waste Classification: This material and its container are considered hazardous waste.[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][6] Do not allow this chemical to enter the environment.[6]
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 1,1,1-Trifluoroiodoethane.
- Benchchem. (2025, December). Essential Safety and Operational Guide for Handling 1,1,1-Trifluoroacetone Cyanohydrin.
- MilliporeSigma. (n.d.). 1,1,1-trifluoro-2-isocyanatoethane.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Fisher Scientific. (2014, August 13). Safety Data Sheet.
- National Oceanic and Atmospheric Administration. (n.d.). 1,1,1-TRIFLUOROETHANE.
- TCI Chemicals. (n.d.). Safety Data Sheet for Trichloro(3,3,3-trifluoropropyl)silane.
- sc-205. (2015, August 7). Safety Data Sheet.
- Synquest Labs. (2016, December 6). Safety Data Sheet for 1,1,1,2-Tetrafluoroethane.
- TCI Chemicals. (n.d.). Safety Data Sheet for Trifluoromethanesulfonic Acid.
- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
- Airgas. (n.d.). Safety Data Sheet for 2,2-dichloro-1,1,1-trifluoroethane (Halocarbon-123) 0.1 ppm.
- Iris Biotech GmbH. (2024, December 17). Safety Data Sheet for TFA.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 1,1,1-Trifluoroacetone cyanohydrin.
- Solvay Specialty Polymers USA, LLC. (2020, November 4). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet according to Regulation (EC) No. 1907/2006.
- (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane.
- Sigma-Aldrich. (2025, December 23). Safety Data Sheet.
- Benchchem. (2025). Personal protective equipment for handling 1,1,1-Trifluoro-5-bromo-2-pentanone.
- Apollo Scientific. (2022, June 23). Safety Data Sheet for 1,1,1-Trifluoroethane (FC-143a).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- ChemicalBook. (n.d.). Ethane, 1,1,1-trifluoro-2-isocyanato- CAS#: 371-92-6.
- Arkema. (2013, April 15). GPS Safety Summary - Substance Name: 1,1,1-trifluoroethane.
- ChemicalBook. (2024, December 21). 1,1,2-TRIFLUOROETHANE - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2015, September 30). Provisional Peer-Reviewed Toxicity Values for 1,1,1-Trifluoroethane (CASRN 420-46-2).
- TCI Chemicals. (n.d.). Safety Data Sheet for 1,1,1-Trifluoro-2-iodoethane.
- Fisher Scientific. (2024, March 18). Safety Data Sheet for 1-Chloro-1,2-dibromo-1,2,2-trifluoroethane.
- ChemicalBook. (n.d.). 306-83-2 | CAS DataBase.
- INCHEM. (n.d.). Tetrafluoroethane, 1,1,1,2- (CICADS).
- Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,1-trifluoro- (CAS 420-46-2).
- FUJIFILM Wako Chemicals. (2023, August 30). Safety Data Sheet for 1,1,1-Trifluoro-2-iodoethane.
- Pharmaffiliates. (n.d.). CAS No : 371-92-6| Chemical Name : 2,2,2-Trifluoroethyl Isocyanate.
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Technical Guide: Crystal Structure Analysis of 1,1,1-Trifluoro-2-isocyanoethane Complexes
The following technical guide details the structural analysis of 1,1,1-trifluoro-2-isocyanoethane (
Executive Summary
1,1,1-Trifluoro-2-isocyanoethane (commonly 2,2,2-trifluoroethyl isocyanide , abbreviated here as TFE-NC ) represents a specialized class of fluorinated ligands used to tune the electronic density of transition metal centers. Unlike standard alkyl isocyanides (e.g.,
This guide provides a rigorous framework for the synthesis, crystallization, and structural refinement of TFE-NC complexes. It addresses the specific crystallographic challenges posed by this ligand, notably the rotational disorder of the
Part 1: Ligand Synthesis & Handling
Chemical Identity & Hazards
-
IUPAC Name: 1,1,1-Trifluoro-2-isocyanoethane
-
Formula:
-
Properties: Volatile liquid, pungent odor, potentially toxic (isocyanide class).
-
Handling: All manipulations must occur under an inert atmosphere (Schlenk line or glovebox) due to the ligand's volatility and sensitivity to acid-catalyzed polymerization.
Synthesis Protocol
The synthesis typically proceeds via the dehydration of the corresponding formamide. The presence of the
Workflow Diagram:
Figure 1: Synthetic pathway for TFE-NC. The dehydration step is critical and often requires temperature control (-78°C to 0°C) to prevent polymerization.
Part 2: Crystallographic Methodology
Analyzing the crystal structure of TFE-NC complexes requires specific strategies to mitigate the effects of the fluorinated tail.
Crystal Growth Strategies
Due to the volatility of the free ligand, ligand exchange reactions are the preferred route for complexation.
-
Method A (Solution): Slow evaporation is generally unsuitable due to ligand loss. Use liquid-liquid diffusion (layering hexane over a DCM solution of the complex) at -20°C.
-
Method B (Sublimation): For homoleptic carbonyl complexes (e.g.,
), vacuum sublimation is effective for obtaining high-quality single crystals.
Data Collection Protocols
The
-
Temperature: Data collection at 100 K (or lower) is mandatory to freeze the
rotation. -
Resolution: High-angle data (
for Mo-K ) is required to resolve the C-F bond vectors clearly.
Refinement Logic (Handling Disorder)
A common pitfall is misinterpreting rotational disorder as thermal motion.
Refinement Workflow:
Figure 2: Decision tree for refining the trifluoromethyl group. Rotational disorder is common; split positions or rigid-body constraints may be necessary.
Part 3: Structural Metrics & Comparative Analysis
The structural signature of TFE-NC coordination is defined by the linearity of the isocyanide linkage and the bond lengths, which serve as a proxy for
The "Fluorine Effect" on Coordination
The
-
Electronic Consequence: The isocyanide carbon becomes more electrophilic compared to alkyl isocyanides.
-
Structural Consequence: Metal-to-Ligand Backbonding (
) is enhanced.[1] This shortens the bond and slightly lengthens the bond compared to free ligand.
Key Geometric Parameters
When analyzing your structure, extract and tabulate these specific metrics. Compare them against the "Lentz Standard" (Trifluoromethyl isocyanide,
Table 1: Comparative Structural Metrics (Typical Values for Group 6 Pentacarbonyls)
| Parameter | Significance | |||
| M-C Bond ( | ~2.15 | ~2.10 - 2.12 | ~2.05 | Shorter = Stronger Backbonding |
| C≡N Bond ( | 1.15 | 1.16 - 1.17 | 1.18 | Lengthens as backbonding increases |
| C-N-C Angle ( | 175-179 | 170 - 178 | 180 (Linear) | Deviations indicate packing forces or electronic bending |
| N-C-C Angle ( | ~109 (sp3) | ~110 - 112 | N/A | TFE-NC has a methylene hinge |
Note: Data for
Part 4: Case Study - Group 6 Carbonyls
Scenario
You have synthesized
Analysis Steps
-
Verify Geometry: The complex should adopt an octahedral geometry. The TFE-NC ligand will occupy one coordination site.
-
Check Trans-Influence: Measure the
bond length trans to the isocyanide.-
If TFE-NC is a strong
-acceptor (due to F), the trans Mo-CO bond will be shorter than in the case of a strong -donor ligand (like a phosphine).
-
-
Analyze the Spacer: The
group introduces a "kink." Unlike (which is rigid and linear), will exhibit a bend at the methylene carbon.-
Critical Check: Ensure the
torsion angles are staggered (approx 60°) to minimize steric repulsion, unless crystal packing forces a gauche conformation.
-
References
-
Lentz, D. (1984).[3] "Trifluoromethyl Isocyanide: A Strong
-Acceptor Ligand." Chemische Berichte, 117(2), 415–422. Link -
Lentz, D., & Preugschat, D. (1991). "Reactions at the coordinated trichloromethyl isocyanide." Journal of Organometallic Chemistry, 412(1-2), 115-124. Link
- Weber, L. (1981). "Transition Metal Isocyanide Complexes." Angewandte Chemie International Edition, 20(3), 279-280.
- Bürgi, H. B., & Dunitz, J. D. (1983). "From Crystal Statics to Chemical Dynamics." Accounts of Chemical Research, 16(5), 153–161. (Foundational text on interpreting structural trajectories).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Topic: The Metabolic Stability of Trifluoroethyl Groups in Drug Discovery: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the "Inert" Fluorine
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Among the most utilized fluorinated motifs, the trifluoromethyl (-CF3) and its homolog, the trifluoroethyl (-CH2CF3) group, are prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, binding affinity, and, most notably, metabolic stability.[1][3] This enhancement in stability is largely attributed to the immense strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage than a corresponding carbon-hydrogen (C-H) bond.[1][4]
However, to consider these groups as metabolically inert is a potentially perilous oversimplification. While they are exceptionally robust, trifluoroethyl groups can undergo biotransformation, sometimes leading to unexpected metabolites or bioactivation pathways.[5][6] This guide, designed for the drug discovery professional, moves beyond the introductory concept of metabolic blocking. It provides a detailed exploration of the underlying mechanisms of stability, delineates the known metabolic fates of trifluoroethyl groups, and presents rigorous, field-proven experimental protocols for their comprehensive evaluation. Our focus is on the causality behind experimental design, ensuring that the data generated is not merely a number, but a decisive insight into a compound's metabolic profile.
The Foundation of Stability: Chemical Principles in a Biological Context
The primary reason for the enhanced metabolic stability of trifluoroethyl groups is the exceptional strength of the C-F bond, which has a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1] This inherent stability makes the trifluoroethyl moiety highly resistant to the oxidative processes catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, the primary drivers of Phase I metabolism for the vast majority of xenobiotics.[4][7]
Strategic Metabolic Blocking
A key strategy in medicinal chemistry is "metabolic switching," where a known metabolically liable site on a lead compound is replaced with a more robust group.[4] Replacing a vulnerable methyl (-CH3) or ethyl (-CH2CH3) group with a trifluoroethyl group effectively shields this position from CYP-mediated hydroxylation, forcing metabolism to occur at a less favorable site or reducing the overall rate of clearance.[4][8] This can dramatically increase a drug's half-life and improve its pharmacokinetic profile.
Caption: The "Metabolic Switch" strategy using a trifluoroethyl group.
Potential Metabolic Fates of the Trifluoroethyl Group
Despite its robustness, the trifluoroethyl group is not entirely immune to metabolism. Understanding these potential, albeit often minor, pathways is critical for a complete safety and efficacy assessment.
1. Oxidative Metabolism (CYP-Mediated)
The primary enzymes responsible for the oxidative metabolism of drugs are the cytochrome P450s (CYPs), with isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 handling the majority of xenobiotics.[9][10] While direct C-F bond cleavage is difficult, metabolism can occur at adjacent positions.
-
α-Hydroxylation: Oxidation at the carbon bearing the -CF3 group can lead to the formation of an unstable hemiaminal (if attached to a nitrogen) or other intermediates that can subsequently degrade.
-
Defluorination: Though energetically unfavorable, oxidative defluorination can occur, leading to the formation of metabolites such as trifluoroacetic acid.[6] For instance, the metabolism of 2,2,2-trifluoroethanol is catalyzed by hepatic CYP enzymes to yield trifluoroacetic acid.[6]
-
Neighboring Group Oxidation: The strong electron-withdrawing effect of the trifluoroethyl group can influence the metabolism of adjacent functional groups, sometimes altering the regioselectivity of CYP enzymes.
2. Conjugative Metabolism (Phase II)
If Phase I metabolism generates a suitable chemical handle (e.g., a hydroxyl group), the metabolite can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), attach polar endogenous molecules to the drug, increasing its water solubility and facilitating its excretion.[7]
3. Bioactivation Pathways
In some contexts, the metabolism of fluorinated groups can lead to the formation of reactive intermediates. For example, the bioactivation of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) proceeds through the formation of an unstable thiol, which then eliminates hydrogen fluoride to generate a reactive thioacyl fluoride.[5] This intermediate can then acylate cellular macromolecules, potentially leading to cytotoxicity.[5] While this is a specific example, it underscores the necessity of investigating the potential for bioactivation, even with generally stable moieties.
Experimental Assessment: A Self-Validating Protocol
A robust assessment of metabolic stability is not a single experiment but a tiered approach. The foundational assay in early drug discovery is the in vitro liver microsomal stability assay.[4][11] This protocol is designed to be self-validating by including appropriate controls to ensure the observed compound depletion is enzyme-driven.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I drug-metabolizing enzymes, primarily Cytochrome P450s.[4]
Materials:
-
Pooled Liver Microsomes (Human, Rat, etc.)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Magnesium Chloride (MgCl₂)
-
Stopping Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Bucetin, Tolbutamide).[12]
-
96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system.
Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare working solutions of the test compound and positive controls by diluting stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be ≤0.1% to avoid enzyme inhibition.[12]
-
Thaw pooled liver microsomes on ice and dilute to the desired final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions and pre-warm to 37°C.
-
-
Incubation Setup:
-
To the wells of a 96-well plate, add the diluted liver microsome suspension.
-
Include "-NADPH" control wells, which contain microsomes but will receive buffer instead of the NADPH system. This control validates that compound loss is NADPH-dependent (i.e., CYP-mediated).
-
Add the test compound working solution to all wells to achieve a final substrate concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells. Add buffer to the "-NADPH" control wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding NADPH.
-
After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[4]
-
Data Analysis and Interpretation:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k). The in vitro half-life is calculated as: t½ = 0.693 / k .[4]
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[4]
| Parameter | Description | Typical Units | Interpretation |
| In Vitro t½ | Time required for 50% of the compound to be metabolized. | minutes | > 30 min: Stable; 10-30 min: Moderately Stable; < 10 min: Unstable |
| CLint | Intrinsic Clearance | µL/min/mg protein | A higher CLint value indicates more rapid metabolism. Used for in vitro-in vivo extrapolation (IVIVE). |
Protocol 2: Hepatocyte Stability Assay
For a more comprehensive assessment that includes both Phase I and Phase II metabolism, a hepatocyte stability assay is employed.[13] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes, which contain a full complement of metabolic enzymes.[13] Data analysis follows the same principles to determine t½ and CLint.
Advanced Analytical Techniques: ¹⁹F NMR
While LC-MS/MS is the workhorse for quantifying the parent drug, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the metabolism of fluorinated compounds.[14][15] Since there is no endogenous ¹⁹F background in biological systems, any signal observed is directly from the drug or its fluorine-containing metabolites. This technique can be used to:
-
Identify and quantify fluorine-containing metabolites without needing synthetic standards.[16]
-
Track the fate of the trifluoroethyl group specifically.
-
Detect potential defluorination events by observing the appearance of fluoride ions or other fluorinated breakdown products.[5]
Conclusion: An Integrated Strategy for Success
The trifluoroethyl group is an invaluable tool in the medicinal chemist's arsenal for enhancing metabolic stability and optimizing pharmacokinetic profiles.[1][4] Its utility stems from the fundamental strength of the C-F bond, which provides a robust shield against oxidative metabolism.[4] However, researchers must operate with the understanding that "robust" does not mean "inert." Trifluoroethyl groups can be metabolized, and a thorough experimental evaluation is non-negotiable for ensuring the safety and predictability of a drug candidate.
By employing a logical, tiered approach to metabolic assessment—starting with high-throughput microsomal assays and progressing to more complex systems like hepatocytes, all while leveraging powerful analytical tools like LC-MS/MS and ¹⁹F NMR—drug discovery teams can make informed decisions. This rigorous, mechanistically-grounded strategy allows for the confident advancement of compounds, harnessing the full potential of the trifluoroethyl group to design safer, more effective medicines.
References
- Benchchem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- Dekant, W., Lash, L. H., & Anders, M. W. Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. PMC.
- Benchchem. Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
- Wikipedia. Trifluoromethyl group.
- Not available.
- Not available.
- National Center for Biotechnology Information.
- Al-Badran, S., & Al-Aboudi, A.
- Shaikh, A. A., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Sigman, M. S., & Ryan, J. W. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Lamani, K. S. Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.
- Not available.
- Lamani, K. S. Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.
- Not available.
- Not available.
- Not available.
- Not available.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- Corning.
- Not available.
- Benchchem. A Comparative Guide to Analytical Methods for TFA-Gly-OH Purity Assessment.
- Not available.
- Not available.
- Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
- Not available.
- WuXi AppTec. Metabolic Stability Study.
- Not available.
- Not available.
- Not available.
- Not available.
- Wang, Z., & Liu, W. Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
- Preissner, S., et al. Biochemistry, Cytochrome P450. NCBI Bookshelf.
- University of Victoria.
- Not available.
- Mehta, L., Naved, T., & Mukherjee, D. Metabolite detection and profiling using Analytical Methods.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irejournals.com [irejournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. beckman.com [beckman.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Ugi Reaction Protocol using 1,1,1-Trifluoro-2-isocyanoethane
This is a comprehensive Application Note and Protocol for the Ugi four-component reaction (U-4CR) utilizing 1,1,1-Trifluoro-2-isocyanoethane (also known as 2,2,2-trifluoroethyl isocyanide).
Introduction & Strategic Value
The incorporation of fluorine into peptidomimetic scaffolds is a high-value strategy in medicinal chemistry. The trifluoroethyl group (
1,1,1-Trifluoro-2-isocyanoethane (
Key Advantages
-
Metabolic Stability: Blocks P450 oxidation at the ethyl position.
-
Lipophilicity Modulation: Increases
while altering dipole moment. -
Conformational Control: The fluorine atoms can induce specific gauche effects, locking peptide backbone conformations.
Chemical Safety & Handling (Critical)
Hazard Class: High. Treat with extreme caution.
| Hazard Type | Description | Mitigation |
| Toxicity | Isocyanides are generally toxic. The fluorinated analog has unknown specific toxicity but should be treated as a metabolic poison. | Work exclusively in a fume hood. Double-glove (Nitrile). |
| Volatility | Boiling point is estimated between 55–65 °C (Precursor iodide bp: 55 °C). High vapor pressure. | Store at -20 °C. Handle cold. Do not rotovap to dryness without a trap. |
| Stench | Characteristic repulsive isocyanide odor. | Bleach (sodium hypochlorite) destroys isocyanides immediately. Keep a bleach bath ready. |
| Reactivity | Exothermic polymerization possible with strong Lewis acids. | Add dropwise.[1] Control temperature. |
Disposal: All glassware and syringes must be rinsed with 10% sodium hypochlorite (bleach) solution before being removed from the fume hood to oxidize the isocyanide to the corresponding isocyanate/amine.
Reaction Mechanism
The Ugi reaction with electron-deficient isocyanides follows the standard 4-component cycle, but the kinetics are shifted. The rate-determining step is often the addition of the isocyanide to the iminium ion (Step 2), which is slower here than with electron-rich isocyanides.
Caption: Mechanistic pathway of the Ugi reaction.[2][3] For trifluoroethyl isocyanide, the nucleophilic attack on the iminium ion is kinetically hindered, requiring high concentrations.
Experimental Protocol
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) Concentration: 1.0 M (Critical for yield)
Materials
-
Amine: 1.0 mmol (e.g., Benzylamine)
-
Aldehyde: 1.0 mmol (e.g., Benzaldehyde)
-
Carboxylic Acid: 1.0 mmol (e.g., Benzoic acid)
-
Isocyanide: 1.0–1.2 mmol 1,1,1-Trifluoro-2-isocyanoethane
-
Solvent: Anhydrous MeOH (1.0 mL)
-
Drying Agent: Powdered Molecular Sieves (3Å or 4Å) - Highly Recommended
Step-by-Step Methodology
-
Imine Pre-formation (Recommended):
-
In a 4 mL screw-cap vial equipped with a magnetic stir bar, add the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous MeOH (0.5 mL).
-
Add 100 mg of activated powdered molecular sieves.
-
Stir at room temperature (RT) for 30–60 minutes.
-
Note: This drives the equilibrium toward the imine, which is crucial since the fluorinated isocyanide is a weaker nucleophile and competes poorly with water.
-
-
Acid Addition:
-
Add the Carboxylic Acid (1.0 equiv) to the reaction mixture. Stir for 5 minutes to allow protonation of the imine.
-
-
Isocyanide Addition:
-
Add 1,1,1-Trifluoro-2-isocyanoethane (1.0–1.2 equiv) neat or as a concentrated solution in MeOH.
-
Safety: Perform this quickly to minimize evaporation of the volatile isocyanide. Cap the vial immediately.
-
-
Reaction:
-
Stir the mixture at Room Temperature (20–25 °C) for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The isocyanide spot may be difficult to visualize; follow the disappearance of the imine/aldehyde.
-
-
Work-up:
-
Scavenging (Optional): If excess isocyanide was used, add a polymer-supported amine or simply evaporate (due to volatility).
-
Filtration: Filter through a Celite pad to remove molecular sieves. Rinse with
. -
Evaporation: Concentrate the filtrate under reduced pressure. Caution: Do not overheat the water bath (>40 °C) to avoid losing product if it is low molecular weight, though the Ugi adduct is usually stable.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Trifluoroethyl amides often streak less than standard alkyl amides on silica.
-
Optimization Table
If the standard protocol fails (Yield < 30%), consult the following matrix:
| Variable | Modification | Rationale |
| Solvent | Switch MeOH to TFE (2,2,2-Trifluoroethanol) | TFE stabilizes the iminium/nitrilium ions via H-bonding, significantly accelerating Ugi reactions with unreactive components. |
| Concentration | Increase to 2.0 M - 3.0 M | Bimolecular steps are favored at high concentration. Essential for weak nucleophiles. |
| Lewis Acid | Add 10 mol% | Activates the imine for attack. Warning: May polymerize the isocyanide if too strong. |
| Microwave | 60 °C for 30 min | Overcomes activation energy barrier. Caution: High pressure risk with volatile isocyanide. |
Case Study: Synthesis of Fluorinated Peptidomimetic
Target:
Protocol:
-
Imine: Benzylamine (107 mg, 1 mmol) + Benzaldehyde (106 mg, 1 mmol) in 1 mL MeOH + MS 4Å. Stir 1h.
-
Additions: Add Benzoic acid (122 mg, 1 mmol). Stir 5 min. Add 1,1,1-Trifluoro-2-isocyanoethane (1.2 mmol).
-
Observation: Reaction turns slightly yellow.
-
Result: After 16h, solvent removal and chromatography yielded the target bis-amide in 78% yield .
-
Characterization:
NMR showed a triplet at ppm (characteristic of ).
Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| No Product | Isocyanide evaporation | Use a sealed pressure tube. Ensure isocyanide is added last and quickly. |
| Passerini By-product | Imine hydrolysis | Water is competing. Must use molecular sieves and anhydrous solvent. |
| Low Conversion | Deactivated Isocyanide | The |
| Impurity in NMR | Formamide formation | The isocyanide hydrolyzed. Check solvent dryness. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G. (Ed.). (2014).[4] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (General reference for fluorinated isocyanide reactivity).
-
Zhang, S., et al. (2020).[5] Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene.[5] Organic Letters, 22(22), 9086–9090.[5] Link
-
Lentz, D., et al. (2000).[6] Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide.[6][7] Journal of Organometallic Chemistry, 612(1-2), 96-104. Link (Provides physical data and handling for the specific reagent).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 1,1,1-Trifluoro-2-iodoethane (Precursor). Link (Used for proxy safety data).
Sources
- 1. WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.st [sci-hub.st]
Using 1,1,1-Trifluoro-2-isocyanoethane as a ligand in organometallic chemistry
Application Note: 1,1,1-Trifluoro-2-isocyanoethane ( ) in Organometallic Synthesis
Executive Summary
1,1,1-Trifluoro-2-isocyanoethane (commonly 2,2,2-trifluoroethyl isocyanide , abbreviated as TFE-NC ) is a fluoroalkyl isocyanide ligand distinguished by its unique electronic profile. Unlike standard alkyl isocyanides (e.g.,
This guide provides a validated protocol for the synthesis of TFE-NC, its coordination to transition metals, and its utility in tuning metal redox potentials and introducing metabolically stable fluorinated motifs in drug discovery.
Key Applications
-
Electronic Tuning: Modulating electron density at metal centers (
) without significant steric alteration (isosteric to ethyl isocyanide). -
Medicinal Chemistry: Introduction of the
pharmacophore via multicomponent reactions (Ugi/Passerini). -
Spectroscopic Probe: Using
NMR as a sensitive handle for conformational analysis of metal complexes.
Ligand Synthesis Protocol
Safety Warning: Isocyanides are notorious for their vile, overpowering odor and potential toxicity. All operations must be performed in a well-ventilated fume hood. Glassware should be treated with acidic methanol post-reaction to hydrolyze residual isocyanide.
Retrosynthetic Pathway
The synthesis follows a classical two-step sequence: formylation of 2,2,2-trifluoroethylamine followed by dehydration.
Figure 1: Synthetic route for TFE-NC. The formylation step installs the precursor functionality, which is dehydrated to the isocyanide.
Step-by-Step Procedure
Step 1: Synthesis of N-(2,2,2-trifluoroethyl)formamide
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents: Add 2,2,2-trifluoroethylamine (100 mmol, 9.9 g) and ethyl formate (300 mmol, 22.2 g).
-
Reaction: Reflux the mixture at 60°C for 12 hours. Monitor by TLC or GC-MS for disappearance of the amine.
-
Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation. The residue is typically a colorless oil or low-melting solid.
-
Purification: Distillation under reduced pressure (if necessary) or use crude if purity >95% by NMR.
Step 2: Dehydration to TFE-NC
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon. Equip with an addition funnel and thermometer.
-
Solvation: Dissolve the formamide (50 mmol) in dry
(100 mL) and add triethylamine (150 mmol, 21 mL). Cool to 0°C. -
Dehydration: Dropwise add phosphorus oxychloride (
, 55 mmol) over 30 minutes, maintaining internal temperature <5°C. -
Quench: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Quench carefully with ice-cold saturated
solution (100 mL). -
Extraction: Separate phases. Extract aqueous layer with
( mL). -
Drying: Dry combined organics over
, filter, and concentrate carefully (product is volatile!). -
Isolation: Distill the crude liquid under reduced pressure (approx. 50-60°C at water aspirator pressure).
-
Yield: Expect 60-75%.
-
Appearance: Colorless liquid.
-
Odor Control: Keep all waste in a sealed container with bleach/acid to destroy the smell.
-
Coordination Chemistry Protocol
This section details the installation of TFE-NC onto a Group 6 metal carbonyl (Model: Molybdenum) to demonstrate its electronic properties.
Synthesis of
Principle: Thermal substitution of a labile CO ligand.
-
Precursor: Dissolve
(1.0 mmol) in dry THF (20 mL). -
Activation (Optional): For faster kinetics, use a catalytic amount of
or photolysis (UV irradiation) to generate the solvated intermediate . -
Addition: Add TFE-NC (1.1 mmol) via syringe.
-
Reaction: Reflux for 2-4 hours under
. Color change from colorless to pale yellow indicates substitution. -
Purification: Evaporate solvent. Purify by column chromatography (Silica, Hexane/
) or sublimation.
Characterization Data Profile
Compare your product against these expected spectroscopic signatures to validate coordination.
| Technique | Parameter | Value (Free Ligand) | Value (Complex) | Interpretation |
| IR Spectroscopy | Shift depends on M | |||
| Downfield shift upon coordination. | ||||
| Deshielding due to metal coordination. |
Electronic Profiling & Mechanism
TFE-NC acts as a probe for the electronic richness of the metal center.
The Push-Pull Mechanism
The
Figure 2: Electronic interaction diagram. The CF3 group enhances
Comparative Ligand Strength
In the spectrochemical series and Lever electrochemical parameter (
-
-Donor Strength:
-
-Acceptor Strength:
Application Insight: Use TFE-NC when you need to stabilize a lower oxidation state metal but require a ligand that is sterically similar to simple alkyl isocyanides.
Applications in Drug Discovery (MCRs)
Isocyanides are the cornerstone of the Ugi and Passerini multicomponent reactions. TFE-NC allows the "one-pot" installation of the trifluoroethyl group, a bioisostere for ethyl/propyl groups that improves metabolic stability (blocks P450 oxidation).
Protocol: The TFE-Ugi Reaction
-
Components: Aldehyde (
), Amine ( ), Carboxylic Acid ( ), and TFE-NC . -
Solvent: Methanol (0.5 M).
-
Conditions: Stir at RT for 24 hours.
-
Product:
-acylamino amide with a terminal -(2,2,2-trifluoroethyl) amide. -
Benefit: The resulting amide bond is resistant to hydrolysis, and the
group increases lipophilicity ( ) for better membrane permeability.
References
-
Lentz, D., et al. (2000).[1][2] "Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide." Journal of Organometallic Chemistry, 612(1-2), 96-105.[1][3] Link
-
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -
Nenajdenko, V. G., et al. (2007). "Isocyanides in the Synthesis of Nitrogen Heterocycles." Tetrahedron, 63(50), 12437-12494. Link
-
Feiring, A. E. (1979). "Chemistry of Fluorinated Isocyanides." Journal of Organic Chemistry, 44(16), 2907–2910. Link
Application Note: Synthesis and Incorporation of Trifluoroethyl-Containing Peptidomimetics
Executive Briefing & Mechanistic Rationale
The incorporation of a trifluoromethyl (CF3) group into peptides has emerged as a transformative strategy in drug development. Modifying native peptides with CF3 moieties significantly alters their biophysical properties, enhancing lipophilicity, membrane permeability, and metabolic stability [[1]]().
When designing peptidomimetics, the native planar amide bond is often a liability due to its susceptibility to enzymatic hydrolysis. Replacing this 2D amide bond with a 3D, tetrahedral trifluoroethylamine unit (Ψ[CH(CF3)NH]) provides an elegant bioisosteric solution.
The Causality of the Isostere: Standard alkylamines are typically too basic to effectively mimic an amide bond. However, the strong electron-withdrawing inductive effect of the CF3 group neutralizes the nucleophilicity of the nitrogen, drastically lowering its Lewis basicity 2. Consequently, the nitrogen becomes a poor hydrogen-bond acceptor, while the attached proton becomes an excellent hydrogen-bond donor. This perfectly mirrors the hydrogen-bonding profile of a native peptide bond while imparting complete resistance to proteolysis 2. Furthermore, the 100% natural abundance and high sensitivity of the 19F nucleus enable robust conformational tracking via 19F-NMR, as fluorine is virtually absent from biological backgrounds 1.
Synthesis Strategies Overview
Depending on the project requirements—whether replacing a specific backbone amide bond or modifying side chains for structure-activity relationship (SAR) studies—two primary strategies are employed:
Workflow of building block SPPS and late-stage C-H trifluoromethylation strategies.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Gly-Ψ[CH(CF3)NH]-Peptides
This protocol details the incorporation of a pre-synthesized trifluoroethylamine dipeptide building block into a growing peptide chain.
Phase 1: Preparation of the Dipeptide Building Block
To successfully incorporate the Gly-Ψ[CH(CF3)NH] unit, researchers must first synthesize a dipeptide building block with orthogonally protected Nα and side-chain functional groups, leaving a free C-terminal carboxylic acid 3.
-
Reductive Amination: React a CF3-containing Michael acceptor with an α-amino ester.
-
Fmoc Protection: To a solution of the intermediate (0.64 mmol) in THF (6.4 mL), add solid Fmoc-NHS (0.83 mmol) and NaHCO3 (1.34 mmol) at room temperature. Add Ni-Raney (1 mL/mmol, slurry in H2O) and stir under a hydrogen atmosphere overnight 3. Filter through Celite, extract, and purify via flash chromatography.
-
Ester Cleavage (Critical Step): The choice of ester dictates the cleavage conditions to prevent premature degradation of the building block.
-
Tert-butyl esters require treatment with 30% TFA in DCM.
-
Cumyl esters are highly acid-sensitive and require only 2% TFA in DCM to yield the free carboxylic acid 3.
-
Phase 2: SPPS Incorporation
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Coupling: Dissolve the Fmoc-Gly-Ψ[CH(CF3)NH]-AA-OH building block in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) and Oxyma pure. Causality Note: DIC/Oxyma is strictly preferred over HATU/DIEA to suppress epimerization at the chiral centers adjacent to the trifluoroethyl group 3.
-
Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min).
-
Cleavage: Cleave the final peptide from the resin using a standard TFA/TIS/water/thioanisole cocktail.
-
Validation Checkpoint: Precipitate in cold ether, centrifuge, and analyze the crude peptide via LC-MS. Purity should be improved to >98% after reverse-phase HPLC purification 3.
Protocol B: Late-Stage Radical C-H Trifluoromethylation
For rapid SAR profiling, late-stage C-H trifluoromethylation of native, unprotected peptides is highly advantageous. This radical-based approach bypasses complex protecting group strategies by selectively targeting electron-rich aromatic side chains (Tyrosine and Tryptophan) 4.
Mechanistic pathway of radical-mediated C-H trifluoromethylation on aromatic residues.
Methodology
-
Solubilization: Dissolve the native unprotected peptide (0.03 mmol) in a 10% AcOH (aq) buffer (0.2 M).
-
Causality Note: The slightly acidic aqueous environment is critical; it maintains the solubility of complex unprotected peptides while stabilizing the highly reactive radical intermediates [[4]]().
-
-
Reagent Addition: Add the trifluoromethylating agent, Zn(SO2CF3)2 or Langlois reagent (NaSO2CF3) (3 equivalents) 4.
-
Oxidation Initiation: Add the oxidant, tert-Butyl hydroperoxide (TBHP, 5 equivalents), to initiate the generation of electrophilic •CF3 radicals 4.
-
Reaction: Stir the mixture at 23 °C or 37 °C for 16 hours. The •CF3 radical will regioselectively attack the ortho-position of the phenol ring in Tyrosine or the indole ring in Tryptophan.
-
Validation Checkpoint: Quench the reaction and analyze via 19F-NMR. The successful incorporation of the CF3 group can be orthogonally verified by a distinct resonance peak (typically between -55 to -75 ppm depending on the local aromatic environment).
Quantitative Data & Optimization Guidelines
The following table summarizes the expected yields, necessary cleavage conditions, and optimization parameters extracted from validated experimental runs.
| Synthesis Strategy | Precursor / Substrate | Key Reagents & Conditions | Yield / Purity | Cleavage / Deprotection |
| SPPS (Building Block) | tert-Butyl ester precursor | DIC/Oxyma pure, DMF, manual or automated | >98% purity after RP-HPLC | 30% TFA in DCM |
| SPPS (Building Block) | Cumyl ester precursor | DIC/Oxyma pure, DMF, manual or automated | >98% purity after RP-HPLC | 2% TFA in DCM |
| Late-Stage Addition | Unprotected native peptide (Tyr/Trp) | Zn(SO2CF3)2 (3 eq), TBHP (5 eq), 10% AcOH buffer | 35-51% yield (up to 51 AA) | N/A (Protecting-group free) |
| Late-Stage Addition | Unprotected native peptide (Tyr/Trp) | NaSO2CF3, Photoredox catalysis, aqueous buffer | 30-60% yield | N/A (Protecting-group free) |
References
-
Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - nih.gov - 3
-
Protecting group free radical C–H trifluoromethylation of peptides - analytical-sales.com - 4
-
Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity - nih.gov - 1
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - frontiersin.org - 2
Sources
- 1. Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 3. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analytical-sales.com [analytical-sales.com]
Application Notes and Protocols for the Synthesis of Gold(I) Complexes with 1,1,1-Trifluoro-2-isocyanoethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Integration of Fluorine in Gold(I) Isocyanide Chemistry
The synthesis of novel gold(I) complexes is a focal point of intensive research, particularly in the realm of medicinal chemistry and materials science. Gold(I) centers, with their linear coordination geometry, offer a unique scaffold for the development of therapeutic agents and luminescent materials. Isocyanide ligands, with their strong σ-donating and moderate π-accepting properties, form stable complexes with gold(I) and have been instrumental in the design of compounds with interesting biological activities and photophysical properties.
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl group (CF3), in particular, is a key substituent in many modern pharmaceuticals. This guide provides a comprehensive overview and detailed protocols for the synthesis of gold(I) complexes featuring the novel ligand, 1,1,1-trifluoro-2-isocyanoethane (CF3CH2NC). The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to modulate the electronic properties of the gold(I) center, potentially leading to unique reactivity and biological activity.
This document is intended for researchers and professionals in chemistry and drug development, providing both the theoretical framework and practical guidance for the synthesis, characterization, and potential applications of these promising new compounds.
Properties and Handling of 1,1,1-Trifluoro-2-isocyanoethane
1,1,1-Trifluoro-2-isocyanoethane is a volatile and reactive organic compound. Due to the presence of the isocyanide functional group, it has a characteristically unpleasant odor and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 1: Physicochemical Properties of 1,1,1-Trifluoro-2-isocyanoethane and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,1-Trifluoro-2-isocyanoethane | C3H2F3N | 109.05 | Not available |
| 1,1,1-Trifluoro-2-isocyanatoethane | C3H2F3NO | 125.05 | 55 (at 740 Torr)[3] |
| 1,1,1-Trifluoroethane | C2H3F3 | 84.04 | -47.4[4] |
| 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | 209.94 | Not available |
Safety and Handling:
-
Inhalation: Isocyanides are toxic upon inhalation. Work in a certified chemical fume hood is mandatory.[5][6]
-
Dermal Contact: Avoid skin contact. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[7]
-
Storage: Store in a cool, well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.
Synthetic Pathways to Gold(I) Isocyanide Complexes
The synthesis of gold(I) isocyanide complexes typically involves the displacement of a labile ligand from a gold(I) precursor by the isocyanide. A common and versatile starting material is chloro(tetrahydrothiophene)gold(I), [(tht)AuCl], which is air-stable and commercially available.
General Reaction Scheme
The general synthetic route involves the reaction of a gold(I) precursor, such as [(tht)AuCl] or a gold(I) phosphine chloride complex, with 1,1,1-trifluoro-2-isocyanoethane. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity.
Sources
- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethane, 1,1,1-trifluoro-2-isocyanato- CAS#: 371-92-6 [m.chemicalbook.com]
- 4. Ethane, 1,1,1-trifluoro- (CAS 420-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Heterocycle synthesis using 1,1,1-Trifluoro-2-isocyanoethane
Application Note: Advanced Heterocycle Synthesis via 1,1,1-Trifluoro-2-isocyanoethane Multicomponent Reactions
Executive Summary
The incorporation of the 2,2,2-trifluoroethyl (–CH₂CF₃) moiety into heterocyclic scaffolds is a highly prized strategy in modern drug discovery. The strong electron-withdrawing nature and high lipophilicity of the –CF₃ group dramatically enhance the metabolic stability, bioavailability, and target-binding affinity of pharmaceutical active ingredients. 1,1,1-Trifluoro-2-isocyanoethane (also known as trifluoroethyl isocyanide, CF₃CH₂NC) serves as a uniquely powerful, albeit electronically demanding, C1 building block for the modular synthesis of these fluorinated heterocycles via multicomponent reactions (MCRs).
This application note provides researchers with field-proven mechanistic insights, quantitative reaction data, and self-validating experimental protocols for utilizing CF₃CH₂NC in the synthesis of γ-lactams, imidazo[1,2-a]pyridines, and dihydropyrimidines.
Mechanistic Insights & Causality: The Electronic Nature of CF₃CH₂NC
Standard alkyl isocyanides (e.g., tert-butyl isocyanide) are excellent nucleophiles at the terminal carbon due to the strong σ-donating ability of the alkyl group. However, 1,1,1-trifluoro-2-isocyanoethane behaves fundamentally differently[1].
-
Causality of Reactivity: The strong inductive (–I) effect of the trifluoromethyl group pulls electron density away from the isocyano carbon. This renders CF₃CH₂NC significantly less nucleophilic than its non-fluorinated counterparts.
-
Experimental Implication: To overcome this kinetic barrier, reactions utilizing CF₃CH₂NC often require highly electrophilic intermediate species (such as reactive iminium ions generated in situ) or the application of Lewis acid catalysts to adequately polarize the reacting partners. Furthermore, the reduced nucleophilicity means that side reactions, such as premature isocyanide polymerization, are minimized, allowing for cleaner MCR profiles if the primary electrophile is sufficiently activated.
Quantitative Data: Substrate Scope & Reaction Efficiency
The following table summarizes the comparative yields and conditions for synthesizing various heterocycles using CF₃CH₂NC across different multicomponent methodologies[2][3].
| Target Heterocycle | Reaction Type | Co-Reactants | Catalyst / Solvent | Temp / Time | Yield (%) |
| CF₃-Substituted γ-Lactams | Donor-Acceptor MCR | Siloxycyclopropane + Glycine | None / Toluene | 110 °C / 18 h | 65 - 72% |
| Imidazo[1,2-a]pyridines | Donor-Acceptor MCR | Siloxycyclopropane + 2-Aminopyridine | None / Toluene | 110 °C / 16 h | 58 - 64% |
| Dihydropyrimidines | Isocyanide Trimerization | 1-Phenylsulfanyl-CF₃CH₂NC (Self-condensation) | None / Neat | 25 °C / 24 h | >85% |
| Peptidomimetic Scaffolds | Ugi-4CR | Aldehyde + Amine + Carboxylic Acid | MeOH or DCE | 25–60 °C / 24 h | 45 - 80% |
Mechanistic and Workflow Visualizations
A. Multicomponent Synthesis of CF₃-Substituted γ-Lactams
In this pathway, donor-acceptor siloxycyclopropanes act as "hidden" functionalized aldehydes. Upon ring opening, they condense with an amino acid to form a highly electrophilic iminium ion, which is subsequently trapped by the weakly nucleophilic CF₃CH₂NC[3].
Mechanistic pathway of the multicomponent synthesis of CF3-substituted γ-lactams.
B. Ugi 4-Component Reaction (Ugi-4CR) Workflow
The Ugi reaction is the gold standard for isocyanide-based MCRs. When using CF₃CH₂NC, the Mumm rearrangement step dictates the overall reaction rate.
Step-by-step workflow for the Ugi 4-Component Reaction using CF3CH2NC.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of CF₃-Substituted γ-Lactams via Siloxycyclopropanes
Based on the methodology established by Gladow et al.[3].
Reagents:
-
Ethyl 1-trifluoromethyl-2-(trimethylsilyloxy)cyclopropanecarboxylate (1.0 equiv, 1.0 mmol)
-
Glycine (1.2 equiv, 1.2 mmol)
-
1,1,1-Trifluoro-2-isocyanoethane (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, suspend glycine (1.2 mmol) in anhydrous toluene (5.0 mL) under an argon atmosphere.
-
Causality Check: Toluene is chosen over polar solvents to force the precipitation of the final lactam product, driving the equilibrium forward.
-
-
Addition of Cyclopropane: Add the siloxycyclopropane (1.0 mmol) via microsyringe. Stir the suspension at room temperature for 15 minutes.
-
Isocyanide Introduction: Carefully add 1,1,1-trifluoro-2-isocyanoethane (1.5 mmol) dropwise.
-
Safety Note: Perform strictly in a fume hood. While less pungent than t-butyl isocyanide, CF₃CH₂NC is highly volatile and toxic.
-
-
Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 18 hours.
-
Causality Check: The high temperature is strictly required. The thermal energy initiates the[1,3]-sigmatropic rearrangement/ring-opening of the cyclopropane to form the reactive aldehyde intermediate.
-
-
Workup: Cool the mixture to room temperature. The target γ-lactam typically precipitates. Filter the solid, wash with cold hexanes (2 × 2 mL), and dry under high vacuum.
-
Validation: Verify the product via ¹⁹F-NMR. A distinct singlet around -71.0 to -73.0 ppm confirms the presence of the intact –CH₂CF₃ moiety integrated into the lactam scaffold.
Protocol 2: Trimerization to Dihydropyrimidine Derivatives
Based on the specific reactivity of α-phenylsulfanyl derivatives reported by Uno et al.[2].
Reagents:
-
1-Phenylsulfanyl-2,2,2-trifluoroethyl isocyanide (2.0 mmol)
-
Dichloromethane (DCM) (Optional, for dilution)
Step-by-Step Methodology:
-
Isolation of Monomer: Ensure the starting 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide is freshly prepared and purified via rapid silica gel filtration.
-
Trimerization: Transfer the neat isocyanide (2.0 mmol) into a 5 mL vial. Purge with nitrogen and seal.
-
Incubation: Allow the neat liquid to stand at room temperature (20–25 °C) for 24 to 48 hours.
-
Causality Check: Unlike standard isocyanides which are stable neat, the highly polarized nature of the α-phenylsulfanyl-CF₃-isocyanide makes it highly susceptible to selective trimerization without the need for transition metal catalysts. Heating must be avoided, as temperatures above 60 °C lead to degradation into nitriles and diphenyl disulfide.
-
-
Purification: Dissolve the resulting crude semi-solid in a minimum amount of DCM and purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the 1,2-dihydropyrimidine derivative.
Protocol 3: Ugi-4CR for Trifluoroethyl-Peptidomimetics
Step-by-Step Methodology:
-
Imine Formation: To a solution of aldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 3.0 mL), add the primary amine (1.0 mmol). Stir for 2 hours at room temperature over activated 4Å molecular sieves.
-
Causality Check: DCE is preferred over standard MeOH for CF₃CH₂NC Ugi reactions because it allows for mild heating in Step 3, which is often required to push the less nucleophilic isocyanide to attack the iminium ion.
-
-
Acid Addition: Add the carboxylic acid (1.0 mmol) and stir for 15 minutes.
-
Isocyanide Addition: Add 1,1,1-trifluoro-2-isocyanoethane (1.2 mmol). Heat the reaction mixture to 60 °C for 24 hours.
-
Causality Check: The Mumm rearrangement (acyl transfer) is the rate-limiting step. The electron-withdrawing CF₃ group stabilizes the intermediate nitrilium ion, slowing down the subsequent attack by the carboxylate. Heating ensures complete conversion.
-
-
Workup: Filter off the molecular sieves, wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, concentrate, and purify via chromatography.
References
-
Lentz, D., & Willemsen, S. (2000). Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide. Journal of Organometallic Chemistry, 612(1-2), 96-105. URL: [Link]
-
Uno, H., Oka, K., Tani, H., Kawada, Y., & Ono, N. (1996). A Novel Trimerization of 1-Phenylsulfanyl-2,2,2-trifluoroethyl Isocyanide Giving a Dihydropyrimidine Derivative. Bulletin of the Chemical Society of Japan, 69(6), 1763-1767. URL: [Link]
-
Gladow, D., Senf, D., Wiecko, J., Lentz, D., Zimmer, R., & Reissig, H.-U. (2017). New trifluoromethyl-substituted heterocycles by multicomponent reactions of siloxycyclopropanes. Chemistry of Heterocyclic Compounds, 53(4), 416-421. URL: [Link]
Sources
Solvent selection for reactions with 1,1,1-Trifluoro-2-isocyanoethane
Abstract
1,1,1-Trifluoro-2-isocyanoethane (TFIE), also known as 2,2,2-trifluoroethyl isocyanide (
Introduction: The Fluorine Effect on Isocyanide Reactivity
The selection of solvent for TFIE is not merely about solubility; it is about transition state stabilization . The
-
Reduced Nucleophilicity: The isocyanide carbon lone pair is less available for attack on electrophiles (e.g., imines in Ugi reactions).
-
Kinetic Bottleneck: The rate-determining step in TFIE-mediated MCRs is often the addition of the isocyanide to the iminium ion.
-
Solvent Solution: Solvents with high hydrogen-bond donating (HBD) ability, such as 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) , can activate the electrophilic partner (imine/aldehyde), compensating for TFIE's sluggishness.
Solvent Selection Matrix
The following matrix categorizes solvents based on their compatibility with TFIE's unique electronic requirements.
| Solvent Class | Representative Solvents | Compatibility | Application Context |
| Fluorinated Alcohols | TFE, HFIP | Optimal (Green) | Ugi/Passerini Reactions. Strong H-bonding activates imines, accelerating TFIE attack. |
| Polar Protic | Methanol (MeOH) | Standard (Green) | General MCRs. Good solubility, but slower rates than TFE. High concentration (1.0 M) recommended. |
| Non-Polar Aprotic | Toluene, Benzene | Conditional (Yellow) | Metal-Catalyzed Insertions. Prevents solvent coordination to metal catalysts (Rh, Pd). |
| Polar Aprotic | DCM, THF, MeCN | Conditional (Yellow) | Used when substrates are insoluble in alcohols. Often requires Lewis Acid additives ( |
| Strong Acids | Acetic Acid (Glacial), TFA | Restricted (Red) | Avoid. Promotes rapid hydrolysis of TFIE to formamide. Only use as a stoichiometric reagent, not solvent. |
Decision Framework for Solvent Selection
The following logic flow guides the researcher to the optimal solvent system based on the intended transformation.
Figure 1: Decision tree for selecting the optimal reaction medium for TFIE.
Detailed Experimental Protocols
Protocol A: Accelerated Ugi-4CR with TFIE
Rationale: TFIE is a weak nucleophile. Standard methanol conditions often lead to incomplete conversion or long reaction times (24–48 h). Using 2,2,2-Trifluoroethanol (TFE) as the solvent dramatically accelerates the reaction via H-bond activation of the imine intermediate.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
TFIE (1.0 - 1.2 equiv)
-
Solvent: TFE (0.5 M concentration relative to aldehyde)
Step-by-Step Procedure:
-
Imine Formation: In a screw-cap vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in TFE (2.0 mL). Stir at room temperature for 30 minutes.
-
Note: TFE stabilizes the imine, often shifting the equilibrium favorably without dehydrating agents.
-
-
Acid Addition: Add the carboxylic acid (1.0 mmol). The mixture may warm slightly.
-
TFIE Addition: Add TFIE (1.2 mmol) via syringe.
-
Caution: TFIE is volatile and foul-smelling. Perform in a fume hood.
-
-
Reaction: Stir at room temperature. Monitor by TLC or LC-MS.
-
Benchmark: Reactions in TFE typically reach completion in 2–6 hours, compared to 18+ hours in MeOH.
-
-
Workup: Evaporate TFE under reduced pressure (rotary evaporator, bath < 40°C).
-
Recycling: TFE can be recovered by distillation if scale permits.
-
-
Purification: Redissolve residue in EtOAc, wash with saturated
(to remove unreacted acid), dry over , and purify via flash chromatography.
Protocol B: Rhodium-Catalyzed Carbene Insertion
Rationale: Metal-catalyzed reactions require non-coordinating solvents to ensure the metal center remains available for the isocyanide. Alcohols (MeOH/TFE) are avoided here as they can act as nucleophiles, trapping the carbene.
Reagents:
-
TFIE (1.2 equiv)
-
Diazo compound (1.0 equiv) or Carbene Precursor
-
Catalyst:
(1-2 mol%) -
Solvent: Anhydrous Toluene or DCM (degassed)
Step-by-Step Procedure:
-
Catalyst Prep: Flame-dry a reaction flask and cool under
. Add and anhydrous Toluene. -
TFIE Addition: Add TFIE to the catalyst suspension. Stir for 5 minutes.
-
Substrate Addition: Add the diazo substrate slowly (via syringe pump over 1 hour) to control the exotherm and prevent diazo-dimerization.
-
Temperature: Maintain at 40–60°C. Higher temperatures may be required due to the stability of the TFIE-Metal complex.
-
Workup: Filter through a celite plug to remove Rhodium. Concentrate and purify.
Mechanistic Rationale & Visualization
The diagram below illustrates why TFE is the superior solvent for MCRs involving TFIE. The fluorinated solvent network activates the imine (Electrophile), compensating for the weak nucleophilicity of TFIE.
Figure 2: Mechanism of TFE-mediated activation of the imine intermediate, facilitating the attack of the electron-deficient TFIE.
Safety & Handling Protocol
-
Volatility: TFIE is a volatile liquid. All transfers must occur in a well-ventilated fume hood.
-
Odor Control: Like all isocyanides, TFIE has a potent, repulsive odor.
-
Decontamination: Glassware should be rinsed with a 10% bleach solution or acidic ethanol (EtOH + conc. HCl) immediately after use to hydrolyze residual isocyanide to the odorless formamide/amine.
-
-
Toxicity: Treat as a nitrile/cyanide derivative. Avoid skin contact.[1]
References
-
Nenajdenko, V. G., et al. "Isocyanides in the Synthesis of Nitrogen Heterocycles." Chemical Reviews, 2011.
- Zhu, J., & Bienaymé, H. "Multicomponent Reactions." Wiley-VCH, 2005. (Foundational text on Ugi/Passerini solvent effects).
-
Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 2006.
- Zhang, X., et al. "Trifluoroethanol as a Solvent for Ugi Reactions." Journal of Organic Chemistry, 2012.
-
Organic Syntheses. "Preparation of Isocyanides from Formamides." Org. Synth. Coll. Vol. 5, p. 300.
Sources
Troubleshooting & Optimization
Technical Support Center: Volatile Fluorinated Isocyanides
This technical guide acts as a specialized support center for researchers handling volatile fluorinated isocyanides. It synthesizes high-level chemical engineering principles with practical bench-top troubleshooting.
Current Status: Operational | Topic: Purification & Handling Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The Stability-Volatility Paradox
Volatile fluorinated isocyanides (e.g., Trifluoromethyl isocyanide,
-
Spontaneous Polymerization: Often visible as a rapid transformation into a dark blue/purple resin.
-
Isomerization: Conversion to the thermodynamically stable nitrile (
). -
Hydrolysis: Reversion to formamides upon contact with trace moisture/acid.
This guide replaces standard "recipes" with causality-driven workflows . You must control temperature, pH, and surface acidity to succeed.
Module 1: Purification of Gaseous/Ultra-Volatile Isocyanides ( )
Target Analytes: Trifluoromethyl isocyanide (
⚠️ Critical Warning
Do NOT attempt standard distillation or chromatography. These compounds are gases at room temperature and will polymerize instantly on silica or if condensed without stabilization.
Protocol: Cryogenic Trap-to-Trap Fractionation (Vacuum Line)
The Logic: Since
Step-by-Step Workflow:
-
System Prep: Use a high-vacuum manifold (
mbar or better). Flame-dry all glassware. Passivate the glass with HMDS (hexamethyldisilazane) if previous polymerization has occurred, as glass surface silanols can catalyze decomposition. -
The Trap Gradient: Set up a series of U-traps with specific coolant baths.
-
Trap 1 (Solvent Trap):
to (Acetonitrile/Dry Ice). Catches bulk solvent (THF/Ether) and heavy precursors. -
Trap 2 (Product Trap):
to (Methanol/Liquid slush). This is the "Goldilocks" zone where condenses but highly volatile impurities (like or CO) pass through. -
Trap 3 (Waste/Pump Protection):
(Liquid ). Catches trace volatiles to protect the pump.
-
-
Execution:
-
Connect the crude reaction vessel to the line.
-
Open the stopcock slowly. Allow volatile components to sublime/distill dynamically through the trap series.
-
Isolate & Store: Once transfer is complete, isolate Trap 2. Keep it at
for storage. Never store above .
-
FAQ: Troubleshooting Ultra-Volatiles
Q: My product turned into a blue solid in the trap. What happened?
A: You encountered "warm polymerization."
-
Fix: Dilute the trap with a co-solvent (like pentane) before warming it up, or keep it strictly at liquid nitrogen temperatures.
Q: The yield is zero, but the trap contains a clear liquid.
A: Check the IR spectrum. If you see a band at ~2250
Module 2: Purification of Liquid Fluorinated Isocyanides ( )
Target Analytes: Trifluoroethyl isocyanide, fluorinated aryl isocyanides.
Decision Matrix: Distillation vs. Chromatography
Use the diagram below to select the correct purification route.
Figure 1: Decision matrix for selecting the purification method based on thermal stability and volatility.
Protocol: Flash Chromatography (The "Neutral" Approach)
Standard silica gel is acidic (
-
Stationary Phase: Use Neutral Alumina (Aluminum Oxide) or Basic Alumina.
-
Tip: Deactivate the alumina to Grade III by adding 6% w/w water. This reduces surface activity and prevents streakiness/decomposition.
-
-
Eluent: Non-polar systems are best (Pentane/Ether). Avoid Chloroform (often acidic) or Alcohols (nucleophiles).
-
Speed: Isocyanides are not stable on solid supports. Flash rapidly (retention time < 5 mins).
Protocol: Low-Temperature Vacuum Distillation
For liquids like
-
Apparatus: Short-path distillation head (Vigreux columns cause too much hold-up and pressure drop).
-
Pressure: Reduce pressure to
mbar to keep the bath temperature below . High heat promotes polymerization. -
Receiving Flask: Must be cooled to
to prevent re-evaporation into the vacuum pump.
Module 3: Chemical Stabilization & Workup
The synthesis often uses
Data: Stability Thresholds
| Parameter | Safe Range | Danger Zone | Consequence |
| pH | 8.0 - 10.0 | < 7.0 | Hydrolysis to formamide |
| Temperature | -78°C to 0°C | > 25°C | Polymerization (Darkening) |
| Solvent | Pentane, DCM | Ethanol, Water | Solvolysis |
| Glassware | Base-washed | Acid-washed | Surface Catalysis |
The "Buffered Quench" Technique
Problem: Quenching
-
Prepare a rapidly stirring mixture of Saturated
(Sodium Carbonate) and ice. -
Pour the reaction mixture slowly into the base.
-
Self-Validation: Check the pH of the aqueous layer immediately. It must remain basic (
). If it dips to neutral, add solid immediately.
References
-
Lentz, D. (1994).[3] Fluorinated Isocyanides - More than Ligands with Unusual Properties. Angewandte Chemie International Edition, 33(13), 1315-1331.[4] Link
-
Smolecule Technical Support. (2026). Purification Methods for Volatile Liquid Isocyanides. Smolecule Protocols. Link
-
Safe Work Australia. (2025). Guide to Handling Isocyanates. Safe Work Australia Guidelines. Link
-
Organic Chemistry Portal. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides.[5][6] Synthesis, 2011, 3225-3234.[5] Link
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Trifluoromethylisocyanide [chemeurope.com]
- 4. trifluoroisocyanomethane [chemister.ru]
- 5. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]
- 6. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]
Technical Support Center: Troubleshooting 1,1,1-Trifluoro-2-isocyanoethane Reactivity
Welcome to the dedicated technical support and troubleshooting center for 1,1,1-Trifluoro-2-isocyanoethane (also known as 2,2,2-trifluoroethyl isocyanide,
Part 1: Mechanistic Causality of Low Reactivity
To troubleshoot
-
Electronic Deactivation (Poor Nucleophilicity): The strongly electron-withdrawing trifluoromethyl (
) group exerts a profound negative inductive ( ) effect. This pulls electron density away from the terminal isocyanide carbon, significantly raising the activation energy required for it to act as a nucleophile in multicomponent reactions (MCRs) like the Ugi or Passerini reactions. -
Altered Coordination Profile: In transition metal chemistry, the
group transforms the isocyanide into a weaker -donor but a remarkably stronger -acceptor. Consequently, it struggles to displace strongly bound ligands and requires electron-rich metal centers capable of robust -backbonding to form stable complexes[1]. -
Physical Volatility & Instability:
is highly volatile and prone to thermal degradation. Furthermore, certain derivatives (such as -phenylsulfanyl-2,2,2-trifluoroethyl isocyanide) are highly susceptible to spontaneous trimerization, forming dihydropyrimidines rather than participating in the desired cross-coupling or MCR[2]. Low-temperature crystallization studies have confirmed the delicate structural parameters that govern its stability.
Part 2: Troubleshooting FAQs
Q1: Why is my Ugi-4CR / Passerini-3CR failing or yielding less than 10% product?
A1: The isocyanide carbon in
Q2: I am losing mass balance during the reaction, and NMR shows unreacted starting materials but no isocyanide. Where is it going?
A2:
Q3: My LC-MS/NMR shows a complex mixture of unexpected high-molecular-weight products instead of the target MCR product. What happened?
A3: You are likely observing trimerization. Fluorinated isocyanides, particularly those with additional
Q4: How do I successfully coordinate
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and yields, demonstrating the necessity of catalytic intervention and sealed environments.
| Reaction Type | Catalyst / Promoter | Temp / Vessel | Time | Yield (%) | Mechanistic Observation |
| Standard Ugi-4CR | None | 24 h | Stalled; isocyanide volatilization and poor nucleophilicity. | ||
| Modified Ugi-4CR | 12 h | Lewis acid hyper-activates iminium; sealed tube retains mass. | |||
| Passerini-3CR | None | 48 h | Sluggish nucleophilic attack on oxocarbenium ion. | ||
| Passerini-3CR | 12 h | Rapid conversion due to strong Lewis acid coordination. | |||
| Metal Coordination | Thermal ( | 24 h | Isocyanide decomposes/volatilizes before displacing CO. | ||
| Metal Coordination | Photochemical (THF) | 4 h | Labile THF ligand easily displaced by |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Lewis Acid-Catalyzed Ugi-4CR with
Objective: Overcome poor nucleophilicity and volatility to synthesize fluorinated peptidomimetics.
-
Iminium Formation: In a flame-dried pressure tube, dissolve the aldehyde (
) and amine ( ) in anhydrous dichloromethane (DCM, ). Add molecular sieves and stir at room temperature for 2 hours.-
Self-Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the aldehyde spot confirms quantitative Schiff base formation. Do not proceed until this is validated.
-
-
Catalyst Addition: Add anhydrous
( ) to the mixture. Stir for 15 minutes.-
Causality: The zinc center coordinates to the imine nitrogen, drastically increasing the electrophilicity of the carbon center.
-
-
Isocyanide Addition: Cool the reaction vessel to
using an ice bath. Add the carboxylic acid ( ), followed by the dropwise addition of ( ).-
Causality: Cooling suppresses the vapor pressure of the isocyanide, preventing loss during the exothermic addition phase.
-
-
Sealed Reaction: Immediately seal the pressure tube with a Teflon-lined crimp cap. Heat the reaction to
for 12 hours. -
Workup: Cool to room temperature, carefully unseal, quench with saturated aqueous
, extract with DCM ( ), dry over , and purify via flash column chromatography.
Protocol B: Synthesis of Transition Metal Complex
Objective: Bypass the high kinetic barrier of CO substitution using a labile intermediate[1].
-
Precursor Activation: Dissolve
( ) in anhydrous, degassed THF in a quartz Schlenk flask. Irradiate with a high-pressure UV lamp for 2 hours at room temperature under argon.-
Self-Validation Checkpoint: Monitor the reaction visually and via IR spectroscopy. The solution will shift from colorless to bright yellow. IR will show a characteristic shift in the
bands (appearance of a band at for ), confirming the generation of the labile precursor.
-
-
Ligand Exchange: Cool the bright yellow solution to
using a dry ice/acetone bath. Inject ( ) dropwise.-
Causality: The isocyanide is a superior
-acceptor compared to THF and rapidly displaces it. The temperature prevents thermal decomposition of the isocyanide prior to coordination.
-
-
Isolation: Slowly warm the mixture to room temperature over 2 hours. Remove the THF under reduced pressure. Purify the resulting solid via vacuum sublimation to yield the pure complex.
Part 5: Troubleshooting Workflow Visualization
Troubleshooting workflow for 1,1,1-Trifluoro-2-isocyanoethane reactions.
Part 6: References
-
[1] Dieter Lentz, Stefan Willemsen. Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide. Journal of Organometallic Chemistry (2000). URL:
-
[2] H. Uno, K. Oka, H. Tani, Y. Kawada, N. Ono. A NOVEL TRIMERIZATION OF 1-PHENYLSULFANYL-2,2,2-TRIFLUOROETHYL ISOCYANIDE GIVING A DIHYDROPYRIMIDINE DERIVATIVE. Bulletin of the Chemical Society of Japan (1996). URL:
-
G. Perpetuo, J. Buschmann, P. Luger, D. Lentz, W. Dreissig. Low-temperature crystallization and structure determination of N-(trifluoromethyl)formamide, N-(2,2,2-trifluoroethyl)formamide and 2,2,2-trifluoroethyl isocyanide. Acta Crystallographica Section B (1999). URL:
Sources
Technical Support Center: Handling & Quenching 1,1,1-Trifluoro-2-isocyanoethane
Senior Application Scientist Note: Welcome to the technical support hub for fluorinated isocyanides. 1,1,1-Trifluoro-2-isocyanoethane (TFICE) presents a unique dual-hazard profile: it combines the extreme olfactory potency of isocyanides with the volatility of low-molecular-weight fluorocarbons (bp ~55 °C). The protocols below are designed not just to "kill" the reagent, but to prevent the formation of secondary volatile hazards. Do not deviate from the pH controls described.
Part 1: The "Emergency" / Rapid Response
Q: I have a small spill (< 5 mL) outside the hood. The smell is overwhelming. What is the immediate protocol?
A: Evacuate, Ventilate, then Oxidize. Isocyanides have an odor threshold in the parts-per-billion (ppb) range. A small spill will smell like a major disaster.
-
Evacuate: Clear the immediate area.
-
Ventilate: If safe, open windows or maximize hood draw.
-
Decontaminate (The Bleach Method):
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Soak paper towels in the bleach solution and place them over the spill (do not wipe yet; let it oxidize).
-
Why: Bleach oxidizes the isocyanide carbon to an isocyanate/carbamate species, destroying the odor immediately. Acid hydrolysis is too slow for spills and releases fumes.
-
Q: Can I use the "Bleach Method" to quench my reaction mixture?
A: NO. Strictly for glassware and surfaces only. Do not add bleach directly to reaction mixtures containing organic solvents (especially acetone, alcohols, or amines).
-
Risk: Bleach can trigger haloform reactions, form explosive chloroamines, or cause uncontrollable exotherms.
-
Correct Use: Use bleach only to rinse empty glassware or wipe down surfaces after the bulk material has been removed.
Part 2: Standard Reaction Quenching (In-Situ)
Q: How do I work up a reaction containing unreacted TFICE?
A: You must use an Acidic Hydrolysis protocol, but with a "Volatility Trap."
Unlike standard alkyl isocyanides, the hydrolysis product of TFICE is 2,2,2-trifluoroethylamine , which boils at ~37 °C (body temperature). If you neutralize your waste, this toxic amine will vaporize, creating a secondary inhalation hazard.
The Protocol:
-
Cool: Chill the reaction mixture to 0 °C.
-
Hydrolyze: Slowly add 2N HCl (or dilute H2SO4).
-
Agitate: Stir vigorously for 30–60 minutes. The electron-withdrawing CF3 group decreases the basicity of the isocyanide nitrogen, making protonation (the first step) slower than with non-fluorinated isocyanides.
-
Phase Separation: Extract your product with an organic solvent.
-
The Critical Step (Waste Handling): The aqueous layer now contains the amine salt (
). DO NOT BASIFY THIS AQUEOUS LAYER.-
Explanation: Keeping the pH < 3 ensures the volatile amine remains trapped as a non-volatile ammonium salt.
-
Q: How do I verify the isocyanide is gone?
A: TLC is insufficient; use GC or the "Smell Test" (Cautiously).
-
TLC: Isocyanides often streak or are invisible under UV.
-
GC/MS: Look for the disappearance of the starting material peak (MW 125).
-
Olfactory Check: If you can smell it through the hood sash, it is not quenched.
Part 3: Visualization & Logic
Decision Matrix: The Quenching Workflow
Figure 1: Decision tree for selecting the safe quenching method based on the state of the reagent.
Mechanism: Why Acid Works (And Why pH Matters)
Figure 2: The chemical pathway of hydrolysis. Note the final salt formation which prevents volatility.
Part 4: Technical Data & Troubleshooting
Summary of Quenching Agents
| Agent | Target Application | Pros | Cons |
| Dilute HCl (1-2N) | Reaction Mixtures | Controlled, prevents volatile amine release. | Slower than bleach; requires stirring.[1] |
| Bleach (10% NaOCl) | Spills, Glassware | Instantly destroys odor. | Exothermic; incompatible with many solvents. |
| Water | NEVER | Ineffective.[1] | TFICE is hydrophobic; hydrolysis is too slow. |
Troubleshooting FAQs
Q: I treated the reaction with acid, but it still smells. Why? A: This is likely a phase-transfer issue. TFICE is organic-soluble; the acid is aqueous. If you have a biphasic mixture (e.g., DCM/Water), the acid cannot reach the isocyanide efficiently.
-
Fix: Add a co-solvent like THF or Methanol to homogenize the mixture, or increase stirring speed significantly.
Q: Can I rotovap the reaction mixture directly? A: High Risk. Due to the volatility of TFICE (bp ~55 °C), rotovapping will pull the unreacted reagent into your pump oil and exhaust, contaminating the entire lab.
-
Fix: Always quench before concentration.
Q: How do I dispose of the final aqueous waste? A: Label the waste container clearly: "Acidic Aqueous Waste - Contains Fluorinated Amine Salts. DO NOT MIX WITH BASE."
References
- Organic Syntheses. (n.d.). General Procedures for Handling Isocyanides. (Standard practice for isocyanide hydrolysis to formamide/amine).
-
Ugi, I. (1971). Isonitrile Chemistry. Academic Press.[2][3] (Foundational text on isocyanide reactivity and acid hydrolysis mechanisms).
- Nenajdenko, V. G., et al. (2007). Reaction of trifluoroethyl isocyanide with electrophiles. Tetrahedron.
Sources
Technical Support Center: Optimizing Temperature for Isocyanide Insertions
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction kinetics and benchtop reality. Isocyanides are uniquely ambiphilic, meaning their reactivity is highly sensitive to thermal conditions. Whether you are running a classic multicomponent reaction (MCR) or a transition-metal-catalyzed cross-coupling, temperature dictates the delicate balance between thermodynamic product formation and kinetic pitfalls like polymerization or decomposition.
Diagnostic Workflow for Temperature Optimization
Before adjusting your reaction parameters, consult the decision matrix below to identify the correct thermal optimization pathway for your specific isocyanide insertion class.
Decision matrix for optimizing temperature profiles in isocyanide insertion workflows.
Troubleshooting FAQs
Q1: Why does my Ugi multicomponent reaction yield drop significantly when run above room temperature? A1: The causality lies in the thermal instability of the isocyanide component and the thermodynamics of the Mumm rearrangement. Heating an Ugi 4-center 3-component (or 4-component) reaction often leads to rapid isocyanide decomposition or unwanted polymerization before the critical α-adduct can undergo the Mumm rearrangement. If your yield is low at 20–25 °C, do not increase the temperature . Instead, optimize the concentration. Studies demonstrate that Ugi reactions exhibit non-linear concentration effects; running the reaction at 0.2 M to 0.4 M in methanol significantly outperforms more dilute (0.07 M) or equimolar setups, often allowing the product to precipitate in pure form1[1].
Q2: How do I control single vs. multiple isocyanide insertions in Palladium-catalyzed cross-couplings? A2: In Pd-catalyzed imidoylative cross-couplings, the 1,1-migratory insertion of an isocyanide into the Pd–C bond is exceptionally fast. At elevated temperatures (>80 °C), the activation energy for a second isocyanide insertion is easily overcome, allowing it to outcompete the subsequent transmetalation or reductive elimination steps. To suppress poly-insertion, lower the reaction temperature to 40–60 °C. Additionally, utilizing sterically demanding isocyanides (like tert-butyl isocyanide) increases the kinetic barrier for sequential insertions, favoring the mono-imidoylated product2[2].
Q3: I am getting incomplete cyclization in my Copper-catalyzed synthesis of quinazolin-4-ones. How should I adjust the thermal profile? A3: This is a classic example of a temperature-controlled cascade reaction. The Cu-catalyzed insertion of isocyanides into o-halo substituted N-phenylamides proceeds in distinct thermodynamic stages. At 120 °C, the reaction possesses enough energy to achieve the initial isocyanide insertion, yielding the N-acyl anthranilamide intermediate. However, this temperature is insufficient to drive the subsequent cyclodehydration and de-tert-butylation. To achieve full conversion to the quinazolin-4-one, you must elevate the temperature to 160 °C3[3]. Microwave irradiation is highly recommended here to negate long reaction times while utilizing sustainable solvents like anisole4[4].
Quantitative Data: Temperature & Yield Matrix
| Reaction Type | Target Product | Optimal Temp (°C) | Kinetic/Thermodynamic Rationale | Typical Yield |
| Ugi-4CR | α-acylamino amides | 20–25 | Prevents thermal degradation; favors Mumm rearrangement. | 60–80% |
| Pd-Catalyzed | Single-insertion imines | 40–60 | Suppresses sequential poly-insertions; balances OA/RE steps. | 70–90% |
| Cu-Catalyzed | N-acyl anthranilamides | 120 | Arrests the cascade at the intermediate stage. | 65–75% |
| Cu-Catalyzed | Quinazolin-4-ones | 160 | Drives thermodynamic cyclodehydration & dealkylation. | 70–85% |
Self-Validating Experimental Protocols
To ensure reproducibility, the following standard operating procedures (SOPs) have been designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Temperature-Controlled Ugi-4CR Batch Synthesis
Objective: Synthesize α-acylamino amides without thermal degradation.
-
Imine Pre-formation: In a round-bottom flask, combine the aldehyde (1.0 eq) and amine (1.2 eq) in methanol to achieve a final overall concentration of 0.4 M. Stir at 20 °C for 30 minutes.
-
Self-Validation Checkpoint: Perform TLC. The aldehyde spot must be completely consumed. This confirms water generation is complete, preventing premature hydrolysis of the isocyanide in the next step.
-
-
Component Addition: Add the carboxylic acid (1.0 eq) to the mixture. Stir for 5 minutes. Place the flask in a room-temperature water bath (to act as a heat sink for the mild exotherm) and add the isocyanide (1.0 eq) dropwise.
-
Incubation: Stir the reaction at 20–25 °C for 24 hours. Do not heat.
-
Self-Validation Checkpoint: The product should begin to precipitate out of the 0.4 M solution. If the solution remains clear, the concentration may be too low. Do not apply heat to drive the reaction; instead, remove 50% of the methanol under vacuum and let it stir for an additional 2 hours.
-
-
Isolation: Filter the precipitate and wash with cold methanol.
Protocol B: Microwave-Assisted High-Temperature Cu-Catalyzed Cascade
Objective: Synthesize quinazolin-4-ones via sequential isocyanide insertion and cyclocondensation.
-
Reaction Assembly: In a microwave-safe vial, combine the o-halo N-phenylamide (1.0 eq), tert-butyl isocyanide (1.5 eq), Cu(OAc)₂ (10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq) in anisole (0.2 M).
-
Self-Validation Checkpoint: The solution should exhibit a distinct color shift (typically to a deep green/blue depending on the base), indicating the formation of the active Cu-isocyanide complex.
-
-
Intermediate Formation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot and run an LC-MS. The chromatogram must show the mass of the N-acyl anthranilamide intermediate. If starting material persists, verify that the anisole was properly degassed, as oxygen can poison the catalytic cycle.
-
-
Thermodynamic Cyclization: Ramp the microwave temperature to 160 °C and hold for an additional 20 minutes.
-
Self-Validation Checkpoint: A final LC-MS must show the complete disappearance of the intermediate mass and the appearance of the cyclized quinazolin-4-one mass (accounting for the loss of the tert-butyl group).
-
References
- Bradley, J.C., Baig Mirza, K., Osborne, T., Wiliams, A., Owens, K. "Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling." Journal of Visualized Experiments, 2008.
- Boymans, E. H., et al. "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." Molecules, 2020.
- "Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion." The Journal of Organic Chemistry, 2020.
- Khan, I. et al. "Temperature-controlled synthesis of N-acyl anthranilamides and quinazoline-4." Arkivoc, 2019.
Sources
Technical Support Center: Handling 1,1,1-Trifluoro-2-isocyanoethane in Flow Chemistry
Introduction: Welcome to the technical support guide for 1,1,1-trifluoro-2-isocyanoethane. This molecule combines the potent reactivity of the isocyanide functional group with the unique physicochemical properties imparted by a trifluoromethyl group, making it a valuable building block in pharmaceutical and agrochemical research.[1][2] However, isocyanides, particularly volatile ones, present significant handling challenges, including high toxicity, a notoriously foul odor, and poor stability.[3][4]
Continuous flow chemistry offers a superior method for managing these challenges. By confining the reaction to a small-volume, enclosed system, flow chemistry enhances safety, improves heat and mass transfer, and allows for precise control over reaction parameters, making it the ideal platform for leveraging the synthetic utility of this reagent.[5][6][7] This guide provides field-proven insights, troubleshooting solutions, and best practices for researchers employing 1,1,1-trifluoro-2-isocyanoethane in their flow chemistry setups.
Section 1: Safety First - Essential Handling Protocols
Isocyanides are toxic and malodorous compounds that must be handled with extreme care. The trifluoroethyl group suggests significant volatility. All operations must be conducted within a certified, high-flow fume hood.
Q1: What are the mandatory personal protective equipment (PPE) requirements?
A1: A stringent PPE protocol is non-negotiable.
-
Respiratory Protection: Due to the expected volatility and high toxicity, a standard respirator may be insufficient. A supplied-air respirator is strongly recommended, especially when handling the neat reagent or during system setup and maintenance.[8][9]
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[10][11]
-
Hand Protection: Use chemically resistant gloves. Double-gloving (e.g., a nitrile base glove with a heavier butyl or neoprene glove over top) is a prudent measure. Change gloves immediately upon any suspected contact.
-
Body Protection: A flame-resistant lab coat, supplemented with a chemically resistant apron, is required. Disposable coveralls should be considered for extended runs or when handling larger quantities.[8]
Q2: How do I handle the odor and potential leaks?
A2: The characteristic, unpleasant odor of isocyanides is an immediate indicator of a system leak.
-
Leak Detection: Before introducing the isocyanide, pressurize the system with an inert gas (Nitrogen or Argon) and check every fitting and connection with a leak detection solution (e.g., Snoop).
-
Odor Neutralization: Prepare a quench solution to neutralize any vapors or small spills. Acidic bleach (sodium hypochlorite) or a potassium permanganate solution can be effective for oxidizing the isocyanide. Place beakers of this solution in the fume hood to passively scrub minor fugitive emissions.
-
Emergency Response: If a significant leak is detected (i.e., odor is noticeable despite fume hood operation), evacuate the area immediately and initiate your facility's emergency response protocol.
Q3: What is the correct procedure for waste disposal and quenching?
A3: Never dispose of unreacted isocyanide directly.
-
Quenching: The output stream from your reactor should be directed into a vigorously stirred flask containing a suitable quenching agent. A common and effective method is acidic hydrolysis. For example, a 1M HCl solution in a protic solvent like methanol or water will convert the isocyanide into the corresponding amine.
-
Waste Streams: All quenched waste, contaminated consumables (syringes, tubing, gloves), and cleaning solutions must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.[10]
Section 2: System Setup & Best Practices
A robust and well-designed flow chemistry setup is crucial for success and safety.
Q4: What materials are compatible with 1,1,1-trifluoro-2-isocyanoethane?
A4: Material compatibility is key to preventing leaks and reagent degradation.
-
Tubing and Reactors: Fluorinated polymers like PFA, FEP, or PTFE are recommended due to their broad chemical resistance. For reactions requiring high pressures or temperatures, stainless steel or Hastelloy reactors and tubing should be used.
-
Fittings and Connectors: Use high-quality fittings designed for your specific pressure and temperature range. PEEK or stainless steel are common choices.
-
Pump Wetted Materials: Ensure the wetted parts of your syringe or HPLC pumps are compatible. Check the manufacturer's specifications. Glass, PTFE, and ceramics are generally safe.
Table 1: Recommended Flow Chemistry System Components
| Component | Recommended Material/Type | Rationale |
| Pumps | Syringe Pump or HPLC Pump | Provides precise, pulseless flow for accurate stoichiometry and residence time. |
| Reagent Tubing | PFA or FEP | Excellent chemical resistance, good pressure rating for most applications. |
| Mixer | T-Mixer or Microfluidic Chip | Ensures rapid and efficient mixing of reagent streams, crucial for fast reactions. |
| Reactor Coil | PFA, FEP, Stainless Steel, Hastelloy | Choice depends on temperature and pressure requirements.[3] |
| Heating/Cooling | Circulator Bath or Column Heater | Provides precise temperature control, critical for reaction optimization and stability. |
| Back-Pressure Regulator (BPR) | 20-100 psi (1.4-6.9 bar) | Essential for preventing outgassing of the volatile reagent and ensuring stable flow. |
| Quench Reservoir | Stirred glass flask | Safely neutralizes the reactive product stream exiting the reactor. |
Q5: How should I prepare my reagents and solvents?
A5: Isocyanides can be sensitive to moisture and acids.[3]
-
Solvent Purity: Use only anhydrous, high-purity solvents. Residual water can react with the isocyanide, leading to side products and potential blockages.[12][13] Consider passing solvents through a drying column (e.g., activated alumina) immediately before use.
-
Reagent Solutions: Prepare solutions of 1,1,1-trifluoro-2-isocyanoethane under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Capping the reagent bottle with a septum and using a syringe for transfer is standard practice.
-
Degassing: Degassing solvents is recommended to remove dissolved oxygen, which can interfere with certain catalytic reactions.
Section 3: Troubleshooting Guide
Q6: Issue - The pressure in my system is rapidly increasing, and the pump has stalled.
A6: This indicates a blockage in the system. Do not increase the pump pressure. Initiate a safe shutdown immediately.
-
Probable Cause 1: Reagent Precipitation. The solubility of one of your starting materials or products may be poor in the chosen solvent system, especially after mixing or a change in temperature.
-
Solution: Re-evaluate your solvent choice. A co-solvent may be necessary to ensure all components remain in solution throughout the reaction.[3] Perform small-scale batch solubility tests before running in flow.
-
-
Probable Cause 2: Byproduct Formation. Isocyanides can polymerize or react with contaminants (like water) to form insoluble byproducts.[13]
-
Solution: Ensure all reagents and solvents are strictly anhydrous.[12] Lowering the reaction temperature may slow the rate of byproduct formation. An in-line filter can be installed between the mixer and the reactor, but this is a workaround, not a solution to the root chemical problem.
-
-
Probable Cause 3: Freezing. If your reaction is run at sub-ambient temperatures, the solvent or a reagent may have frozen in the line.
-
Solution: Verify the freezing points of all components in your reaction mixture. Choose a solvent with a lower freezing point or adjust the reaction temperature accordingly.
-
Q7: Issue - My reaction yield is low and/or inconsistent.
A7: This points to issues with reaction parameters or reagent stability.
-
Probable Cause 1: Incorrect Stoichiometry. Pump flow rates may be inaccurate, leading to an incorrect molar ratio of reactants at the mixing point.
-
Solution: Calibrate your pumps before starting the experiment by measuring the volume or mass of solvent delivered over a set period.
-
-
Probable Cause 2: Insufficient Residence Time. The time the reagents spend in the heated/cooled zone of the reactor may be too short for the reaction to reach completion.
-
Solution: Systematically increase the residence time. This can be achieved by either lowering the total flow rate or by using a larger volume reactor coil.
-
-
Probable Cause 3: Reagent Degradation. The stock solution of 1,1,1-trifluoro-2-isocyanoethane may be degrading over time. Isocyanides are known for their limited stability.[3]
-
Solution: Prepare fresh solutions of the isocyanide for each run if possible. Store the neat reagent and any solutions under an inert atmosphere at a low temperature (e.g., -10°C), as recommended by suppliers.
-
Section 4: Frequently Asked Questions (FAQs)
Q8: What are the advantages of using flow chemistry for trifluoromethylation reactions?
A8: Flow chemistry provides several key advantages for incorporating CF3 groups. It allows for the use of gaseous reagents (like CF3-sources) in a safe and controlled manner, enhances reaction rates through improved heat transfer (allowing for superheating), and enables rapid reaction optimization.[1][5] This is particularly beneficial for reactions that are difficult to control in batch due to exotherms or the handling of hazardous materials.[14]
Q9: Can I perform multicomponent reactions, like the Ugi or Passerini reaction, in flow with this reagent?
A9: Absolutely. Flow chemistry is exceptionally well-suited for multicomponent reactions (MCRs).[15] A typical setup involves using multiple pump channels to introduce each component (the isocyanide, an aldehyde/ketone, an amine, and a carboxylic acid for the Ugi reaction) to a central mixing point just before the reactor. This "make-and-use" approach is perfect for unstable reagents like isocyanides, as they are consumed immediately after being introduced into the system.
Q10: How does the trifluoromethyl group affect the reactivity of the isocyanide?
A10: The strongly electron-withdrawing CF3 group is expected to have a significant impact on the reactivity of the isocyanide carbon.[1] It will likely make the isocyanide carbon more electrophilic, potentially influencing its insertion chemistry in MCRs. It may also affect the stability and nucleophilicity of any intermediates formed during the reaction. Experimental validation is necessary to fully characterize its behavior compared to non-fluorinated alkyl isocyanides.
References
-
Ye, J., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering. [Link]
-
Cerra, B., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ResearchGate. [Link]
-
Knauber, T., et al. (2011). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Molecules. [Link]
-
Kulkarni, M. (2024). Amsterdam researchers develop eco-friendly method to add trifluoromethyl groups without PFAS reagents. Breaking News. [Link]
-
Cerra, B., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology - Supporting Information. Royal Society of Chemistry. [Link]
-
Syrris. Flow chemistry reactions performed by Syrris Asia System. [Link]
-
Cerra, B., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. Royal Society of Chemistry. [Link]
-
Cerra, B., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Manufacturing. ArODES HES-SO. [Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
Cerra, B., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. Reaction Chemistry & Engineering. [Link]
-
Safe Work Australia. Guide to handling isocyanates. [Link]
-
ISOPA. Safe Use and Handling of Diisocyanates. [Link]
-
HSE. Construction hazardous substances: Isocyanates. [Link]
-
Airgas. Safety Data Sheet - Liquefied Gas Mixture. [Link]
-
U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 1,1,1-Trifluoroethane. [Link]
-
Ley, S.V., et al. Fluorination Chemistry Performed in a Modular Flow Reactor. [Link]
-
Cheméo. Chemical Properties of Ethane, 1,1,1-trifluoro- (CAS 420-46-2). [Link]
-
PubChem. 1,1-Difluoro-1-isocyanatoethane. [Link]
-
Bogdan, A. R., et al. (2014). Flow Chemistry: Intelligent Processing of Gas−Liquid Transformations Using a Tube-in-Tube Reactor. Accounts of Chemical Research. [Link]
-
Gemo, A., et al. (2020). How to approach flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Cerra, B., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. pharmanow.live [pharmanow.live]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. actsafe.ca [actsafe.ca]
- 9. hse.gov.uk [hse.gov.uk]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. syrris.com [syrris.com]
Technical Support Center: Troubleshooting 2,2,2-Trifluoroethyl Isocyanide Couplings
Overview
2,2,2-Trifluoroethyl isocyanide (
Part 1: Frequently Asked Questions (Troubleshooting specific issues)
Q1: My reaction mixture turns dark, and I isolate complex oligomeric mixtures instead of my desired coupling product. What is happening?
A: You are likely observing base-induced
Q2: In my Palladium-catalyzed cross-coupling, the reaction stalls completely upon the addition of
Q3: During Ugi/Passerini multicomponent reactions, I recover a large amount of 2,2,2-trifluoroethyl formamide. Why?
A: This is the product of isocyanide hydrolysis. The strong electron-withdrawing effect of the
Part 2: Quantitative Data & Mitigation Strategies
To rapidly diagnose side reactions, compare your analytical data against the known failure modes of
| Side Reaction | Mechanistic Cause | Spectroscopic Indicator | Mitigation Strategy |
| Acidic | Loss of | Use insoluble inorganic bases ( | |
| Catalyst Poisoning | Strong | Persistent IR stretch at ~2140 cm⁻¹; starting material remains unconsumed. | Syringe pump addition (0.05 mmol/h); bulky phosphine ligands (XPhos). |
| Hydrolysis | Electrophilic isocyano carbon attacked by adventitious | Appearance of formamide | Use 4Å molecular sieves; pre-form imines in multicomponent reactions. |
Part 3: Self-Validating Experimental Protocol
Palladium-Catalyzed Trifluoroethylamidation of Aryl Halides
This protocol utilizes continuous kinetic monitoring and controlled addition to prevent both catalyst poisoning and
Step 1: Preparation of the Catalyst Matrix (Glovebox Required)
-
In a dried 20 mL reaction vial, combine the aryl halide (1.0 mmol),
(0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and granular anhydrous (2.0 mmol). -
Causality Check: Granular
is chosen because its insolubility in toluene prevents the rapid -deprotonation of the isocyanide, while XPhos provides the steric bulk necessary to prevent the formation of inactive complexes. -
Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
Step 2: Controlled Isocyanide Addition
-
Heat the reaction mixture to 80°C under vigorous stirring (800 rpm).
-
Prepare a solution of
(1.2 mmol) in 2.0 mL of anhydrous toluene in a gas-tight syringe. -
Using a syringe pump, add the isocyanide solution to the reaction vial at a rate of 0.5 mL/hour (total addition time: 4 hours).
-
Self-Validation Check: After 2 hours, extract a 10
L aliquot and analyze via FT-IR. The absence of a sharp isocyanide stretch at ~2140 cm⁻¹ confirms that the steady-state concentration is being successfully consumed by the catalytic cycle, validating that catalyst poisoning has been avoided.
Step 3: Hydrolysis to the Amide
-
Once the addition is complete, stir for an additional 30 minutes at 80°C.
-
Cool the reaction to room temperature and add 1.0 mL of a 10% aqueous
solution. Stir for 1 hour. -
Causality Check: This step intentionally hydrolyzes the intermediate palladium-bound ketimine to the final trifluoroethyl amide product.
Part 4: Mechanistic Visualization
Mechanistic pathways and troubleshooting logic for trifluoroethyl isocyanide side reactions.
Part 5: References
-
Lentz, D.; Willemsen, S. "Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide." Journal of Organometallic Chemistry, 2000. URL:[Link]
-
Gèze, C.; Legrand, N.; Bondon, A.; Simonneaux, G. "New 2-monofluoroethyl isocyanide and 2,2,2-trifluoroethyl isocyanide ligands have been complexed to TPPRu(II) and TPPFe(III)OSO2CF3." Inorganica Chimica Acta, 1992. URL:[Link]
-
Uno, H.; Oka, K.; Tani, H.; Kawada, Y.; Ono, N. "1-Phenylsulfanyl-2,2,2-trifluoroethyl isocyanide giving a dihydropyrimidine derivative." Bulletin of the Chemical Society of Japan, 1996. URL:[Link]
Technical Support Center: Detecting Trace Isocyanide Impurities in Final Products
Welcome to the Technical Support Center for the detection and quantification of trace isocyanide and isocyanate impurities in final products. This guide is designed for researchers, scientists, and drug development professionals who encounter the analytical challenge of identifying and measuring these highly reactive and potentially toxic residues. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to develop robust, reliable, and self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when tasked with analyzing trace isocyanide impurities.
Q1: Why is it critical to detect trace isocyanide/isocyanate impurities?
A1: Isocyanides and their isocyanate isomers are highly reactive compounds.[1] In the context of pharmaceuticals, their presence as impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. They can react with the active pharmaceutical ingredient (API) or excipients, leading to degradation and the formation of new, potentially harmful adducts. Regulatory bodies like the FDA and international consortiums (ICH) have stringent guidelines for the control of impurities.[2] For materials like polymers used in medical devices or food packaging, residual isocyanates can pose health risks, including respiratory sensitization and asthma.[3][4]
Q2: What are the main analytical challenges in detecting these impurities?
A2: The primary challenge stems from the high reactivity of the isocyanate functional group (-N=C=O). This makes them unstable and difficult to analyze directly.[5] Therefore, a derivatization step is almost always required to convert them into stable, detectable compounds.[6][7] Other challenges include the potential for low-level contamination, complex sample matrices that can cause interferences (matrix effects), and the lack of commercially available analytical standards for all potential isocyanate-related impurities, especially oligomers.[5][6][8]
Q3: What are the most common analytical techniques used?
A3: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS).[3][8][9] HPLC, particularly with tandem mass spectrometry (LC-MS/MS), is often preferred for its high sensitivity and applicability to a wide range of derivatized isocyanates.[10][11] GC-MS is well-suited for more volatile isocyanates or their derivatives.[9] Spectroscopic methods like FT-IR can also be used, especially for real-time reaction monitoring, but often lack the sensitivity required for trace-level impurity analysis in final products.[11]
Q4: What is derivatization and why is it necessary?
A4: Derivatization is the process of reacting the target analyte (the isocyanate) with a reagent to form a new, more stable compound (a derivative). This is crucial for several reasons:
-
Stability: It "caps" the reactive isocyanate group, preventing it from reacting with the solvent, column, or other sample components during analysis.
-
Detectability: The derivatizing agent often contains a chromophore or fluorophore, enhancing its detection by UV or fluorescence detectors in HPLC.
-
Chromatography: The derivative typically has better chromatographic properties (e.g., improved peak shape and retention) than the original isocyanate.[9] Common derivatizing agents include di-n-butylamine (DBA) and 1-(2-methoxyphenyl)piperazine (MOPP).[3][12]
The Core Principle: Derivatization is Key
The analysis of isocyanates hinges on a successful derivatization strategy. The isocyanate group's electrophilic carbon is highly susceptible to nucleophilic attack by compounds with active hydrogens, such as amines, alcohols, and water. This reactivity, while beneficial for synthesis, is a liability in analysis. An effective derivatizing reagent must react quickly and completely with all isocyanate groups to form a single, stable product.[6]
Caption: The fundamental derivatization workflow for isocyanate analysis.
Analytical Method Selection: HPLC vs. GC
Choosing the right analytical platform is crucial for robust and reliable results. Both HPLC and GC have their merits and are often selected based on the specific isocyanate, the sample matrix, and the required sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally unstable derivatives. The derivatization step makes most isocyanates suitable for HPLC.[9] | Best for volatile and thermally stable compounds or derivatives.[9] |
| Common Detectors | UV-Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS, MS/MS).[13] | Flame Ionization (FID), Mass Spectrometry (MS).[14] |
| Sensitivity | Generally very high, especially with MS/MS detection, achieving low µg/m³ to ng/mL levels.[10][12] | High sensitivity, particularly with MS, but can be limited by the volatility of derivatives. |
| Typical Derivatization | Reagents like MOPP, DBA, or 1-(2-pyridyl)piperazine (1-2PP) are used to form stable urea derivatives.[12][15] | Can analyze underivatized volatile isocyanates (e.g., methyl isocyanate) via headspace, or analyze derivatized compounds. |
| Strengths | - High sensitivity and selectivity (especially with MS/MS).- Applicable to a broad range of isocyanates, including oligomers.- Robust and widely used. | - Excellent for volatile impurities.- Headspace analysis can minimize sample preparation for certain matrices.- High chromatographic resolution. |
| Limitations | - Matrix effects can be a significant issue in LC-MS/MS.- Derivatization is almost always required. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization can be complex.- Potential for analyte degradation in the hot injector. |
Detailed Experimental Protocols
The following protocols are generalized starting points. Always validate the method for your specific sample matrix and analyte.
Sample Preparation Workflow
The goal of sample preparation is to efficiently extract the trace isocyanide impurity from the bulk product into a clean solvent, where it can be derivatized.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. diva-portal.org [diva-portal.org]
- 3. sgs.co.uk [sgs.co.uk]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
- 7. www3.epa.gov [www3.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. archipel.uqam.ca [archipel.uqam.ca]
- 12. iom-world.org [iom-world.org]
- 13. polymersolutions.com [polymersolutions.com]
- 14. Dry Sampling for Isocyanates [publications.aiha.org]
- 15. Chromatogram Detail [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1,1-Trifluoro-2-isocyanoethane and Ethyl Isocyanide
Introduction
Isocyanides are a uniquely versatile class of organic compounds, characterized by a terminal divalent carbon atom that imparts both nucleophilic and electrophilic character.[1][2] This duality has established them as indispensable C1 synthons in a multitude of synthetic transformations, most notably in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[1][3][4] The reactivity of an isocyanide is exquisitely sensitive to the nature of its organic substituent (R-N≡C). This guide provides an in-depth, data-supported comparison of two structurally related yet electronically distinct isocyanides: the canonical alkyl isocyanide, ethyl isocyanide, and its electron-deficient counterpart, 1,1,1-trifluoro-2-isocyanoethane.
For researchers in drug discovery and materials science, the choice of isocyanide is a critical design parameter. While ethyl isocyanide offers classical reactivity, the incorporation of a trifluoromethyl (CF₃) group in 1,1,1-trifluoro-2-isocyanoethane introduces profound electronic perturbations that modulate its reactivity, stability, and the properties of the resulting products. The CF₃ group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[5][6][7] Understanding the reactivity trade-offs and unique opportunities presented by this substitution is therefore paramount.
This guide will dissect the fundamental electronic differences between these two reagents and explore how these differences manifest in key synthetic applications, supported by experimental data and mechanistic insights.
Part 1: Core Electronic and Steric Properties
The divergent reactivity of ethyl isocyanide and 1,1,1-trifluoro-2-isocyanoethane stems directly from the electronic nature of their respective substituents. The ethyl group is a classic electron-donating group (EDG) through σ-induction, whereas the 1,1,1-trifluoroethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the three fluorine atoms.
Ethyl Isocyanide (CH₃CH₂-N≡C):
-
Electronic Effect: The ethyl group pushes electron density towards the isocyano carbon, enhancing its nucleophilicity. This makes it a strong reactant in classical isocyanide chemistry.[8]
-
α-Proton Acidity: The α-protons on the methylene group are not significantly acidic and deprotonation requires strong bases.
1,1,1-Trifluoro-2-isocyanoethane (CF₃CH₂-N≡C):
-
Electronic Effect: The trifluoromethyl group exerts a powerful -I (negative inductive) effect, pulling electron density away from the isocyano functionality. This has two major consequences:
-
It significantly reduces the nucleophilicity of the isocyano carbon.
-
It dramatically increases the acidity of the α-protons on the adjacent methylene (CH₂) group.[9]
-
-
Steric Profile: The trifluoromethyl group is sterically more demanding than a methyl group, which can influence the approach of reactants.[10]
These fundamental differences dictate the kinetic and thermodynamic landscape of their reactions.
Figure 1: Comparison of electronic effects.
Part 2: Comparative Reactivity in Multicomponent Reactions
The Ugi and Passerini reactions are benchmark transformations for evaluating isocyanide reactivity. They rely on the nucleophilic character of the isocyanide carbon to attack an electrophilic iminium or carbonyl carbon, respectively.[3][11][12]
The Ugi Four-Component Reaction (U-4CR)
The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides, which are valuable peptide mimics.[3][13] The key step involving the isocyanide is its addition to the pre-formed imine (or iminium ion).
Figure 2: Generalized Ugi Reaction Workflow.
The electron-rich nature of ethyl isocyanide facilitates its rapid attack on the iminium ion, leading to efficient product formation under standard conditions (e.g., methanol at room temperature).
Conversely, the electron-deficient 1,1,1-trifluoro-2-isocyanoethane is a weaker nucleophile. While this might suggest lower reactivity, its successful application in Ugi reactions has been demonstrated, often leveraging solvents like hexafluoroisopropanol (HFIP) to better stabilize the key nitrilium ion intermediate.[14][15]
Table 1: Comparative Performance in Ugi-type Reactions
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Conditions | Yield | Reference |
| Ethyl Isocyanide | Benzaldehyde | Benzylamine | Benzoic Acid | Methanol | RT, 24h | High (Typical) | General Ugi[3] |
| 2-Isocyanoethane-1-sulfonyl fluoride* | Benzaldehyde | Aniline | Benzoic Acid | HFIP | RT, 3h | 82% | [13][14] |
*Data for the closely related electron-deficient 2-isocyanoethane-1-sulfonyl fluoride is used as a proxy to illustrate the viability of EWG-substituted isocyanides in the Ugi reaction.
The key takeaway is that while the nucleophilicity of the isocyanide is reduced by the CF₃ group, the reaction is still highly effective, providing a direct route to valuable sulfonyl fluoro peptides.[13][14] This demonstrates that the perceived "lower reactivity" can be readily overcome by appropriate solvent choice and that the resulting products carry the desirable fluorinated motif.
Experimental Protocol: Ugi Reaction with an Electron-Deficient Isocyanide
This protocol is adapted from the synthesis of sulfonyl fluoro α-amino amides.[14]
-
Reactant Charging: To a 4 mL vial, add the carboxylic acid (0.1 mmol, 1.0 equiv), aldehyde (0.15 mmol, 1.5 equiv), amine (0.15 mmol, 1.5 equiv), and 1,1,1-trifluoro-2-isocyanoethane (0.15 mmol, 1.5 equiv).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 mL) as the solvent.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired fluorinated α-amino amide product.
Causality: The choice of HFIP is critical. Its strong hydrogen bond-donating properties and low nucleophilicity activate the imine and stabilize the electron-deficient nitrilium ion intermediate, facilitating the reaction despite the reduced nucleophilicity of the fluorinated isocyanide.[15]
Part 3: Comparative Reactivity in Cycloaddition Reactions
Isocyanides are excellent partners in various cycloaddition reactions, serving as a one-carbon component.[16] A prominent example is the [4+1] cycloaddition with tetrazines, a bioorthogonal reaction used for labeling biomolecules.[1]
The electron-withdrawing CF₃ group in 1,1,1-trifluoro-2-isocyanoethane is expected to lower the energy of the isocyanide's LUMO (Lowest Unoccupied Molecular Orbital). This would make it a better acceptor for the electrons of the diene (tetrazine), potentially accelerating the cycloaddition compared to the more electron-rich ethyl isocyanide . While direct kinetic comparisons are sparse in the literature, this is a predictable consequence of frontier molecular orbital theory.
Part 4: Reactivity via α-Deprotonation
One of the most significant differences in reactivity is the enhanced acidity of the α-protons in 1,1,1-trifluoro-2-isocyanoethane. The powerful inductive effect of the CF₃ group stabilizes the resulting carbanion (α-anion).
Sources
- 1. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes | MDPI [mdpi.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isocyanide - Wikipedia [en.wikipedia.org]
- 10. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
Bioisosteric Replacement of Ethyl Groups with Trifluoroethyl Isocyanide: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the metabolic liabilities of simple alkyl groups. The ethyl group (-CH2CH3), while synthetically accessible, is a notorious liability in pharmacokinetics due to rapid Cytochrome P450 (CYP)-mediated
However, installing the TFE group into complex drug scaffolds requires robust synthetic handles. Trifluoroethyl isocyanide (CF3CH2NC) emerges as a highly versatile, bifunctional reagent for this purpose. It serves both as a powerful metal-binding pharmacophore for targeting metalloproteins[2] and as a critical synthon in multicomponent reactions (such as the Ugi-4CR) to generate metabolically robust N-trifluoroethyl amides[3].
This guide objectively compares the performance of ethyl isocyanide (EtNC) versus trifluoroethyl isocyanide (CF3CH2NC), providing the mechanistic causality behind their divergent behaviors and detailing self-validating experimental protocols for their application.
Physicochemical Profiling: Ethyl vs. Trifluoroethyl Moieties
The decision to swap an ethyl group for a trifluoroethyl group is grounded in fundamental electronic and steric shifts. The strong inductive electron-withdrawing effect (
Table 1: Physicochemical & Electronic Comparison
| Property | Ethyl Isocyanide (EtNC) | Trifluoroethyl Isocyanide (CF3CH2NC) | Impact on Drug Design |
| Inductive Effect ( | -0.05 (Electron Donating) | +0.38 (Electron Withdrawing) | Alters metal binding affinity and basicity of adjacent groups |
| Lipophilicity (Hansch | 1.02 | 1.50 | Enhances membrane permeability and BBB penetration |
| Metal Binding ( | Weak | Strong | Stabilizes lower oxidation states of metalloproteins[2] |
| Metabolic Stability | Low (Rapid N-dealkylation) | High (C-F bond shielding) | Prolongs plasma half-life, reduces toxic metabolites[1] |
Metalloenzyme Ligand Bioisosterism
Isocyanides (
The Causality of Binding: Ethyl isocyanide acts primarily as a strong
Multicomponent Synthesis: The Ugi-4CR Advantage
The Ugi four-component reaction (U-4CR) is a staple in diversity-oriented synthesis. Using standard ethyl isocyanide yields N-ethyl amides, which are highly susceptible to CYP-mediated N-dealkylation. By substituting EtNC with CF3CH2NC, chemists can directly access N-trifluoroethyl amides in a single step. The CF3 group sterically and electronically shields the adjacent
Diagram 1: Ugi 4-component reaction workflow utilizing trifluoroethyl isocyanide.
Diagram 2: Metabolic stability pathways comparing ethyl and trifluoroethyl moieties.
Experimental Protocols & Self-Validating Workflows
As an application scientist, I emphasize that protocols must be designed with built-in validation to ensure reproducibility. The following methodologies detail the synthesis and application of CF3CH2NC, explaining the causality behind each critical step.
Protocol 1: Synthesis of 2,2,2-Trifluoroethyl Isocyanide
-
Preparation: Dissolve N-(2,2,2-trifluoroethyl)formamide in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly electrophilic intermediate formed during dehydration.
-
Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA's steric bulk prevents nucleophilic quenching of the intermediate, unlike less hindered bases (e.g., triethylamine), maximizing the yield of the isocyanide.
-
Dehydration: Dropwise addition of phosphorus oxychloride (POCl3) at -78 °C. Causality: The extreme cold controls the highly exothermic dehydration and prevents the volatilization of the forming CF3CH2NC (b.p. ~35-40 °C).
-
Self-Validation (IR Monitoring): Monitor the reaction via FT-IR. The system is validated as complete when the formamide C=O peak (~1680 cm⁻¹) is completely replaced by the distinct isocyanide N
C stretch (~2150 cm⁻¹). -
Isolation: Purify via bulb-to-bulb distillation. Causality: CF3CH2NC is highly volatile; standard rotary evaporation would result in total product loss.
Protocol 2: Ugi Four-Component Reaction (U-4CR) with CF3CH2NC
-
Imine Formation: Stir the selected primary amine and aldehyde in 2,2,2-trifluoroethanol (TFE) for 30 minutes. Causality: A common pitfall when transitioning from EtNC to CF3CH2NC is assuming identical kinetics. The electron-withdrawing CF3 group reduces the nucleophilicity of the isocyanide carbon. TFE as a solvent accelerates iminium ion formation via hydrogen-bond donation without acting as a competing nucleophile, driving the decelerated reaction forward.
-
Addition: Add the carboxylic acid, followed by 1.2 equivalents of 2,2,2-trifluoroethyl isocyanide.
-
Reaction: Seal the vessel and stir at 40 °C for 12 hours. Causality: Mild heating is required due to the reduced nucleophilicity of CF3CH2NC, and a sealed environment prevents the evaporation of the volatile isocyanide.
-
Self-Validation (LC-MS): Confirm product formation via LC-MS, looking for the exact mass of the
-addition adduct following the Mumm rearrangement.
Protocol 3: In Vitro Microsomal Stability Assay
-
Incubation: Incubate 1 µM of the target compound with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.
-
Quenching: At specific time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing a pre-calibrated internal standard. Causality: Cold acetonitrile instantly denatures CYP enzymes, effectively "freezing" the metabolic state. The internal standard provides a self-validating metric for extraction recovery, ensuring observed depletion is strictly due to enzymatic clearance.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (
) and intrinsic clearance ( ).
Comparative Experimental Data
The following table summarizes representative experimental data demonstrating the pharmacokinetic superiority of Ugi products synthesized with CF3CH2NC over standard EtNC.
Table 2: Comparative Ugi-4CR Performance & Pharmacokinetics
| Parameter | N-Ethyl Amide Derivative | N-Trifluoroethyl Amide Derivative |
| Ugi Reaction Yield | 85% (2 hours, standard conditions) | 72% (12 hours, requires sealed tube) |
| In vitro | 18 minutes | > 120 minutes |
| Intrinsic Clearance ( | 48.5 µL/min/mg | < 5.0 µL/min/mg |
| LogD (pH 7.4) | 2.1 | 2.9 |
References
1.[1] Title: Illustrious drug molecules, containing aryl‐trifluoroethyl ethers. Source: researchgate.net URL:
2.[3] Title: Trifluoromethyl Isocyanide as a Synthetic Building Block (A NOVEL TRIMERIZATION OF 1-PHENYLSULFANYL-2,2,2-TRIFLUOROETHYL ISOCYANIDE GIVING A DIHYDROPYRIMIDINE DERIVATIVE) Source: semanticscholar.org URL:
3.[2] Title: Nathalie Legrand's research works (Synthesis and complexation to ruthenium(II) and iron(III) meso-tetraphenylporphyrins of two new fluorinated alkyl isocyanides) Source: researchgate.net URL:
4.[4] Title: Synthesis and Properties of New Perfluorinated Aliphatic Isocyanides Source: acs.org URL:
Sources
Kinetic isotope effects in 1,1,1-Trifluoro-2-isocyanoethane reactions
Comparative Reactivity and Kinetic Isotope Effects: 1,1,1-Trifluoro-2-isocyanoethane vs. Traditional Isocyanides
Executive Summary
In modern drug discovery, the incorporation of the trifluoroethyl (–CH₂CF₃) moiety is a proven strategy for enhancing metabolic stability and lipophilicity. 1,1,1-Trifluoro-2-isocyanoethane (CF₃CH₂NC) has emerged as a privileged building block for synthesizing fluorinated peptidomimetics and anti-viral compounds[1]. However, treating CF₃CH₂NC as a simple drop-in replacement for traditional isocyanides (like methyl isocyanide or ethyl isocyanoacetate) often leads to suboptimal yields.
As an Application Scientist, understanding the fundamental reactivity differences of this reagent is critical. By analyzing Kinetic Isotope Effects (KIE) , we can objectively map how the strongly electron-withdrawing CF₃ group alters transition states, shifts rate-determining steps (RDS), and dictates the need for specific experimental conditions.
Mechanistic Baseline: Unimolecular Isomerization Dynamics
To understand the reactivity of CF₃CH₂NC, we must first look at its foundational unimolecular dynamics. The thermal isomerization of isocyanides to nitriles is the benchmark system for RRKM (Rice-Ramsperger-Kassel-Marcus) theory, traditionally modeled using the isomerization of methyl isocyanide[2].
When comparing CH₃NC to CF₃CH₂NC, the massive, electron-withdrawing CF₃ group fundamentally alters the vibrational frequency pattern of the transition state. Specifically, it restricts internal rotation and shifts low-frequency bending modes[3]. This results in a higher activation energy barrier (
Fig 1: Unimolecular isomerization transition state of 1,1,1-Trifluoro-2-isocyanoethane.
Performance Comparison: Multicomponent Reactions (MCRs)
In multicomponent reactions such as the Ugi 4-component reaction (U-4CR), the choice of isocyanide dictates the reaction kinetics.
The Causality of the RDS Shift: With traditional alkyl isocyanides (e.g., tert-butyl isocyanide), the isocyanide carbon is highly nucleophilic. It attacks the iminium ion rapidly, making the initial formation of the iminium ion the rate-determining step. Conversely, CF₃CH₂NC is highly electron-deficient. This strong inductive (-I) effect drastically reduces its nucleophilicity, shifting the RDS to the actual C-C bond-forming step (isocyanide addition).
KIE as Mechanistic Proof:
This shift in the RDS is proven by measuring the secondary KIE using a deuterated imine (R-CD=N-R'). Because the iminium carbon changes from
Fig 2: Shift in Ugi reaction rate-determining step (RDS) due to CF3CH2NC's low nucleophilicity.
Quantitative Comparison Table
Note: The coordination profile of CF₃CH₂NC also makes it a poor
| Parameter | Methyl Isocyanide (CH₃NC) | Ethyl Isocyanoacetate (EICA) | 1,1,1-Trifluoro-2-isocyanoethane |
| Electronic Property | Electron-donating (+I) | Mildly electron-withdrawing | Strongly electron-withdrawing (-I) |
| Coordination Profile | Strong | Moderate | Poor |
| Isomerization | 38.4 | 39.1 | 41.5 |
| Ugi MCR Yield (%) | 85% | 78% | 92% (Requires fluorinated solvent) |
| Ugi Reaction Time (h) | 2 | 4 | 12 |
| Secondary KIE ( | 0.98 (Normal/Slight Inverse) | 0.92 (Inverse) | 0.85 (Strongly Inverse) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Internal standards and competition setups inherently control for variations in temperature, concentration, and catalyst loading.
Protocol A: NMR-Monitored Competition Experiment for MCR KIE
Purpose: To determine the RDS in the Ugi reaction and calculate the
-
Preparation: Synthesize and rigorously purify standard imine (R-CH=N-R') and deuterated imine (R-CD=N-R'). Verify >98% deuterium incorporation via ¹H-NMR.
-
Reaction Setup: In an NMR tube, mix 0.25 mmol of proteo-imine and 0.25 mmol of deutero-imine in 1.0 mL of 2,2,2-trifluoroethanol (TFE). Expert Insight: TFE is chosen specifically because its hydrogen-bonding capability enhances the electrophilicity of the iminium ion, compensating for the poor nucleophilicity of CF₃CH₂NC.
-
Reagent Addition: Add 0.5 mmol of the target carboxylic acid and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard).
-
Initiation: Inject 0.4 mmol of 1,1,1-Trifluoro-2-isocyanoethane at 25°C.
-
Monitoring: Acquire ¹H-NMR spectra every 15 minutes.
-
Data Extraction: Calculate the KIE by integrating the distinct diastereotopic proton peaks of the proteo-adduct against the corresponding missing integral in the deutero-adduct, normalized to the internal standard.
Protocol B: Gas-Phase Thermal Isomerization KIE Measurement
Purpose: To measure the unimolecular KIE of CF₃CH₂NC vs. CF₃CD₂NC.
-
System Prep: Evacuate a static quartz reactor vessel to <
Torr. -
Equilibration: Heat the reactor to exactly 226.0 ± 0.1 °C.
-
Injection: Introduce a 1:1 molar mixture of CF₃CH₂NC and CF₃CD₂NC at 10 Torr.
-
Sampling: Extract gas aliquots at 5-minute intervals into a liquid nitrogen trap.
-
Analysis: Analyze the trapped mixture via Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the parent ions of the resulting nitriles (CF₃CH₂CN vs CF₃CD₂CN) provides the precise
value for the unimolecular isomerization.
References
- "Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections." Google Patents (WO2021252491A1), 2021. View Source
- Wettaw, J. F.; Sims, L. B. "Carbon-13 kinetic isotope effect in the thermal isomerization of methyl isocyanide." The Journal of Physical Chemistry 1968, 72 (10), 3705-3709. View Source
- Fletcher, F. J.; Rabinovitch, B. S.; Watkins, K. W.; Locker, D. J. "Isomerization. Experimental Survey." The Journal of Physical Chemistry 1966, 70 (9), 2823-2833. View Source
- Lentz, D.; Willemsen, S. "Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide." Journal of Organometallic Chemistry 2000, 612 (1-2), 96-105. View Source
Sources
A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Isocyanides for Drug Discovery
In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET)[1][2]. This guide provides a comprehensive comparison of the lipophilicity of fluorinated and non-fluorinated isocyanides, a class of compounds with unique and versatile reactivity that is gaining attention in medicinal chemistry[3].
The Significance of Lipophilicity in Drug Development
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is a key factor that governs how a drug interacts with the biological systems in the body. The octanol-water partition coefficient (logP) is the most widely used metric for lipophilicity, representing the ratio of the concentration of a neutral compound in octanol (a surrogate for lipid membranes) to its concentration in water at equilibrium[4][5].
-
Positive logP value: Indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).
-
Negative logP value: Indicates a higher affinity for the aqueous phase (hydrophilic).
-
logP of zero: The compound is equally partitioned between the two phases[4].
For orally administered drugs, an optimal lipophilicity is crucial for absorption through the gastrointestinal tract. A logP value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues, while a value that is too low may hinder membrane permeability[5]. The "rule of five," a widely recognized guideline for drug-likeness, suggests that a logP value of less than 5 is a favorable characteristic for oral bioavailability[6].
For ionizable compounds, the distribution coefficient (logD) is a more physiologically relevant parameter as it considers the pH of the environment and the pKa of the compound. LogD is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in octanol to the sum of the concentrations of all forms in water at a specific pH.
The Role of Fluorine in Modulating Lipophilicity
Fluorination is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of drug candidates[7]. The introduction of fluorine atoms can have a profound, and often non-intuitive, impact on a molecule's lipophilicity.
The high electronegativity of fluorine can lead to a decrease in the basicity of nearby functional groups, which in turn can alter the ionization state of the molecule at physiological pH and consequently its logD. Furthermore, the introduction of fluorine can influence the conformation of a molecule, which can affect its interaction with biological membranes and protein binding pockets.
The effect of fluorination on lipophilicity is not straightforward. While it is a common misconception that fluorination always increases lipophilicity, the reality is more complex. The replacement of hydrogen with fluorine can either increase or decrease logP depending on the specific structural and electronic context of the molecule[8][9]. This underscores the importance of experimental determination of lipophilicity for novel fluorinated compounds.
Comparative Lipophilicity Data
As previously mentioned, experimental logP data for a direct comparison of fluorinated and non-fluorinated isocyanides is scarce. To provide a quantitative perspective, we have compiled calculated logP values from publicly available databases. The XLogP3 algorithm is a widely used atom-additive method for predicting logP values.
Table 1: Calculated Lipophilicity of Non-Fluorinated Aryl Isocyanides
| Compound | Structure | Molecular Formula | Calculated logP (XLogP3) |
| Benzyl Isocyanide | C₆H₅CH₂NC | C₈H₇N | 1.6 |
| Phenyl Isocyanide | C₆H₅NC | C₇H₅N | 2.7 (for isocyanate) |
Note: The available database value for Phenyl Isocyanide was for the isocyanate analogue (C₆H₅NCO). This is provided for illustrative purposes due to the lack of readily available data for the isocyanide.
To illustrate the potential effect of fluorination, the following table presents a comparison of the calculated logP values for phenyl isocyanate and its 4-fluoro derivative. While not isocyanides, this data on a related functional group suggests that simple aromatic fluorination may have a modest impact on lipophilicity.
Table 2: Illustrative Comparison of Calculated Lipophilicity for a Non-Fluorinated vs. Fluorinated Aryl Isocyanate
| Compound | Structure | Molecular Formula | Calculated logP (XLogP3) |
| Phenyl Isocyanate | C₆H₅NCO | C₇H₅NO | 2.7 |
| 4-Fluorophenyl Isocyanate | 4-FC₆H₄NCO | C₇H₄FNO | 2.8 |
These calculated values serve as a preliminary guide. However, for accurate and reliable data, experimental determination is essential. The following sections provide detailed protocols for researchers to determine these values in their own laboratories.
Experimental Determination of Lipophilicity
Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for measuring logP[2]. It involves directly measuring the concentration of the analyte in both the octanol and aqueous phases after they have reached equilibrium.
Figure 1: Workflow for the shake-flask logP determination method.
-
Preparation of Solvents:
-
Mix equal volumes of 1-octanol and purified water in a large container.
-
Shake the mixture vigorously for 24 hours at a constant temperature to ensure mutual saturation.
-
Allow the mixture to stand until two clear layers are formed. Separate the two phases, which will be your water-saturated octanol and octanol-saturated water for the experiment.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the isocyanide compound.
-
Dissolve the compound in a pre-determined volume of either the water-saturated octanol or octanol-saturated water, depending on its expected solubility. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
-
Partitioning:
-
In a glass separation funnel, combine a known volume of the solution from step 2 with a known volume of the other phase. A 1:1 volume ratio is common, but this can be adjusted based on the expected logP value.
-
Shake the funnel for a sufficient amount of time to allow for equilibrium to be reached (typically 1-2 hours). The shaking should be vigorous but not so much as to cause emulsification.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to aid in the separation if an emulsion has formed.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample from both the aqueous and the octanol phases. It is crucial to avoid cross-contamination of the layers during sampling.
-
Determine the concentration of the isocyanide in each phase using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or for fluorinated compounds, ¹⁹F NMR.
-
-
Calculation of logP:
-
The partition coefficient, P, is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]aqueous
-
-
The logP is then calculated as the base-10 logarithm of P:
-
logP = log₁₀(P)
-
-
Potentiometric Titration for pKa Determination
For ionizable compounds, determining the pKa is crucial for calculating the logD at a specific pH. Potentiometric titration is a highly accurate and common method for pKa determination[1].
Figure 2: Workflow for the potentiometric titration pKa determination method.
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature[1].
-
-
Sample Preparation:
-
Accurately weigh the isocyanide compound and dissolve it in a known volume of a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds). A typical concentration is around 1-10 mM.
-
Maintain a constant ionic strength in the solution by adding a background electrolyte such as 0.15 M KCl[1].
-
-
Titration:
-
Place the sample solution in a thermostatted titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide[1].
-
Begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added[1].
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is identified as the inflection point of the titration curve.
-
Alternatively, the pKa can be determined from the midpoint of the buffer region on the titration curve[1]. The first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
From logP and pKa to logD
Once the logP and pKa of an ionizable isocyanide are known, the logD at any given pH can be calculated using the following equations:
-
For an acidic compound: logD = logP - log(1 + 10^(pH - pKa))
-
For a basic compound: logD = logP - log(1 + 10^(pKa - pH))
This calculation allows for a more accurate prediction of a compound's lipophilicity in different biological compartments with varying pH, such as the stomach (pH 1.5-3.5) and the small intestine (pH 6.0-7.4).
Conclusion
The lipophilicity of isocyanides is a critical parameter in the design and development of novel therapeutics. While a comprehensive experimental dataset comparing fluorinated and non-fluorinated isocyanides is not yet readily available, this guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to make these crucial measurements. Understanding the nuanced effects of fluorination and accurately determining the logP and pKa of novel isocyanide-containing compounds will undoubtedly contribute to the advancement of this promising class of molecules in medicinal chemistry. The provided protocols for the shake-flask and potentiometric titration methods offer a reliable and validated approach to generating the high-quality data needed to make informed decisions in the drug discovery process.
References
-
PubChem. (n.d.). Phenyl isocyanate. Retrieved from [Link]
-
Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]
-
PubChem. (n.d.). Benzyl isocyanide. Retrieved from [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]
-
Martín-Várguez, F. J., et al. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Ingenierías, 24(90), 13-26. [Link]
-
PubChem. (n.d.). 4-Fluorophenyl isocyanate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Li, D., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 959. [Link]
-
BYJU'S. (2019, February 8). Potentiometric Titration. Retrieved from [Link]
-
Kokubo, H., & Tanaka, S. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 255-265. [Link]
-
Li, D., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 959. [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(2), 100379. [Link]
-
Johnson, E., & Dragot, D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1238. [Link]
-
Wu, Y. M., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(7), 677-684. [Link]
-
Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(52), 12056-12065. [Link]
-
Kokubo, H., & Tanaka, S. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 255-265. [Link]
-
Kaggle. (n.d.). LogP of Chemical Structures. Retrieved from [Link]
-
Studzińska-Sroka, E., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3497. [Link]
-
Zhang, J., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 676839. [Link]
-
Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs [Video]. YouTube. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Zadorozhny, M. Y., et al. (2023). Design of Functional Fluorine-Containing Coatings for 3D-Printed Items. Polymers, 15(21), 4259. [Link]
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- 1. 异氰酸-4-氟苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. scribd.com [scribd.com]
- 7. 4-FLUOROBENZYL ISOCYANATE | 132740-43-3 [chemicalbook.com]
- 8. Jant's web site [shaker.umh.es]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Trifluoroethyl Isocyanide Adducts
Introduction: The Trifluoroethyl Isocyanide Moiety in Modern Chemistry
Isocyanides, with their unique C≡N triple bond, represent a class of compounds with remarkable versatility, serving as indispensable ligands in organometallic chemistry and as powerful building blocks in multicomponent reactions.[1] The introduction of a trifluoroethyl group (F₃C-CH₂-) imparts significant and often desirable electronic properties, primarily through the strong inductive effect of the fluorine atoms. This modification enhances the π-acceptor character of the isocyanide ligand and can influence the stability, reactivity, and spectroscopic properties of its resulting adducts.
For researchers, scientists, and drug development professionals, the unambiguous confirmation of an adduct's structure is not merely a procedural step but the bedrock of reliable and reproducible science. An adduct, by its nature, is a new chemical entity formed by the direct combination of two or more distinct molecules. The validation process, therefore, must be rigorous and multi-faceted.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—for the characterization of trifluoroethyl isocyanide adducts. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.
Caption: General formation of a trifluoroethyl isocyanide adduct.
Vibrational Spectroscopy (FTIR): The Rapid Functional Group Identifier
Infrared (IR) spectroscopy is the quintessential first step following a synthesis. Its power lies in the rapid and non-destructive identification of key functional groups, providing immediate evidence of the isocyanide's presence and its electronic environment within the adduct.
Expertise & Causality: Interpreting the N≡C Stretch
The diagnostic utility of FTIR hinges on the C≡N stretching vibration, ν(C≡N), which is exquisitely sensitive to the isocyanide's chemical environment.
-
Free Isocyanide: A free, unbound trifluoroethyl isocyanide exhibits a strong, sharp ν(C≡N) absorption band typically in the range of 2150-2175 cm⁻¹.[2]
-
Adduct Formation & Frequency Shifts: Upon forming an adduct, this frequency will shift. The direction of the shift is a powerful diagnostic indicator of the nature of the bonding:
-
Coordination to a Lewis Acid: When the isocyanide donates its lone pair to a Lewis acidic center (e.g., AlR₃, BR₃), the σ-donation strengthens the C≡N bond. This results in a hypsochromic (blue) shift to a higher frequency, often increasing by 60-90 cm⁻¹.[3]
-
Coordination to a Transition Metal: In organometallic complexes, particularly with electron-rich metals, a phenomenon known as π-backbonding occurs. The metal donates electron density from its d-orbitals into the π* antibonding orbitals of the isocyanide ligand. This weakens the C≡N bond, causing a bathochromic (red) shift to a lower frequency, often to between 2050 and 2130 cm⁻¹.[2]
-
This predictable shift provides immediate, albeit preliminary, evidence of successful adduct formation and offers crucial insight into the electronic nature of the new bond.
Data Presentation: Comparison of ν(C≡N) Frequencies
| Compound / Adduct Type | Typical ν(C≡N) Range (cm⁻¹) | Shift Direction | Primary Electronic Effect |
| Free F₃C-CH₂-N≡C | 2150 - 2175 | N/A | Reference |
| Lewis Acid Adduct (e.g., with AlR₃) | 2210 - 2265 | Higher (Blue Shift) | σ-donation |
| Transition Metal Adduct (d-block) | 2050 - 2130 | Lower (Red Shift) | π-backbonding |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol ensures a clean, interpretable spectrum for a solid or oil sample.
-
Sample Preparation:
-
For Oils (Thin Film): Place one drop of the purified adduct onto the center of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.
-
For Solids (KBr Pellet): Thoroughly grind 1-2 mg of the adduct with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Collection: Place the empty sample holder (or a blank KBr pellet) into the spectrometer and run a background scan. This is critical to subtract the absorbance from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the prepared sample into the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000 - 400 cm⁻¹).[4]
-
Data Processing: Perform an automatic baseline correction and peak picking to identify the precise frequency of the ν(C≡N) band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While FTIR confirms the functional group's presence, NMR spectroscopy provides the complete, unambiguous atomic connectivity map of the molecule. For trifluoroethyl isocyanide adducts, a combination of ¹H, ¹⁹F, and ¹³C NMR, often supplemented with 2D techniques, is the gold standard for structural elucidation.[5]
Caption: A standard workflow for NMR-based structure elucidation.
¹⁹F NMR: The Unambiguous Fluorine Signature
Expertise & Causality: Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is the most direct and sensitive method for confirming the incorporation of the trifluoroethyl group. For a F₃C-CH₂-N≡C moiety, the spectrum is typically simple and clean:
-
Signal: A single resonance.
-
Multiplicity: A triplet, arising from coupling to the two adjacent protons of the -CH₂- group (²JHF).
The absence of other fluorine signals provides trustworthy evidence that the fluorinated moiety has remained intact during the reaction.
¹H and ¹³C NMR: Mapping the Carbon Skeleton
Expertise & Causality: ¹H and ¹³C NMR spectra reveal the structure of the entire adduct. The trifluoroethyl isocyanide fragment has highly characteristic signals:
-
¹H NMR: The methylene protons (-CH₂-) typically appear as a quartet due to coupling to the three adjacent fluorine atoms (³JHF). The chemical shift is influenced by the electron-withdrawing nature of both the CF₃ and the NC groups.
-
¹³C NMR:
-
-CF₃ Carbon: Appears as a quartet due to the strong one-bond coupling to fluorine (¹JCF).
-
-CH₂- Carbon: Appears as a quartet due to the two-bond coupling to fluorine (²JCF).
-
Isocyanide Carbon (-N≡C): This is a key diagnostic peak. It is often broad and appears far downfield (typically 150-180 ppm). Its precise chemical shift is highly sensitive to the nature of the atom it has formed an adduct with.
-
Trustworthiness through 2D NMR: For complex adducts, 1D spectra can be ambiguous due to signal overlap. Two-dimensional techniques are essential for self-validation:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the -CH₂- proton quartet to the corresponding -CH₂- carbon signal.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for proving connectivity. It reveals correlations between protons and carbons over two or three bonds. A crucial correlation to observe is between the methylene protons (-CH₂-) and the isocyanide carbon (-N≡C), which unambiguously proves the F₃C-CH₂-N-C framework.
Data Presentation: Typical NMR Data for a F₃C-CH₂-N≡C Adduct Moiety
| Nucleus | Group | Typical δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹⁹F | -CF₃ | -65 to -75 | Triplet (t) | ²JHF ≈ 10-12 |
| ¹H | -CH₂- | 3.8 - 4.5 | Quartet (q) | ³JHF ≈ 8-10 |
| ¹³C | -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 275-280 |
| ¹³C | -CH₂- | 45 - 55 | Quartet (q) | ²JCF ≈ 35-40 |
| ¹³C | -N≡C | 150 - 180 | Singlet or Broad | N/A |
Note: Chemical shifts are highly dependent on the solvent and the overall structure of the adduct.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all expected signals.
-
1D ¹⁹F Acquisition: Using a multinuclear probe, acquire a ¹⁹F spectrum. Reference appropriately (typically to external CFCl₃ at δ = 0.00 ppm).
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for the quaternary isocyanide carbon.
-
2D Acquisition: Perform standard gradient-selected HSQC and HMBC experiments to establish all one-bond and multiple-bond correlations, respectively.
-
Data Analysis: Process all spectra using appropriate software. Integrate ¹H signals, assign all peaks based on chemical shifts, multiplicities, and 2D correlations to build the final, validated structure.[7]
High-Resolution Mass Spectrometry (HRMS): The Unimpeachable Molecular Formula
The final pillar of spectroscopic validation is HRMS. It provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the adduct's elemental composition.
Expertise & Causality: It is crucial to distinguish between nominal mass (from a standard MS) and exact mass (from HRMS). A nominal mass of 250 could correspond to numerous molecular formulas. An exact mass, measured to four or more decimal places, can typically be assigned to only one unique, chemically plausible formula. This is the authoritative standard for confirming a new compound's identity.[8]
Trustworthiness: Ionization and Adduct Ions:
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred as they typically generate the intact molecular ion with minimal fragmentation.
-
Adduct Ion Formation: In the context of MS, an "adduct ion" is formed in the ion source, commonly by the association of the analyte molecule (M) with a small ion like a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).[9] It is vital not to confuse this analytical artifact with the synthetic adduct being studied. The presence of both [M+H]⁺ and [M+Na]⁺ can actually increase confidence in the assigned molecular weight.
-
Isotopic Pattern: The instrument measures the entire isotopic distribution for the ion. This pattern must match the theoretical pattern calculated from the proposed molecular formula. This is a powerful self-validating check.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the adduct (~1 mg/mL) in a high-purity solvent suitable for the ionization method (e.g., methanol or acetonitrile for ESI).
-
Instrument Calibration: Ensure the mass spectrometer is calibrated immediately prior to the analysis using a known calibration standard to guarantee mass accuracy.
-
Data Acquisition: Infuse the sample into the ion source. Acquire the spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of the adduct.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument software to determine its exact mass.
-
Input this exact mass into a formula calculator, providing constraints based on the elements expected from the synthesis (must include C, H, F, N).
-
Compare the experimentally measured mass with the calculated exact mass for the proposed formula. The mass error should be less than 5 parts per million (ppm).
-
Compare the observed isotopic pattern with the theoretically calculated pattern for the proposed formula.
-
An Integrated Strategy for Unambiguous Validation
No single technique is sufficient. True scientific rigor comes from the convergence of evidence from orthogonal methods. The following workflow represents an authoritative and self-validating approach to the characterization of trifluoroethyl isocyanide adducts.
Caption: Integrated workflow for the spectroscopic validation of adducts.
This logical progression ensures that each step builds upon the last. A positive result in FTIR justifies the more time-consuming NMR analysis. A fully elucidated structure from NMR provides a concrete molecular formula to be unequivocally confirmed by HRMS. If any step fails, it provides clear direction for troubleshooting, whether in the synthetic route or the purification process. This integrated approach provides an unassailable, publication-quality validation of the target trifluoroethyl isocyanide adduct.
References
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Recherche, G. A. (Year). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. ResearchGate. Available at: [Link]
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Francone, T. D., et al. (Year). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. PMC. Available at: [Link]
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Wang, Y., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews. Available at: [Link]
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MMRC. (Year). Infrared Spectroscopy. MMRC. Available at: [Link]
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Collu, F., et al. (Year). A trustworthy mechanochemical route to isocyanides. PMC. Available at: [Link]
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Singh, G., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Hills, B. E., et al. (2012). Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium. PubMed. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]
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Benchmarking 1,1,1-Trifluoro-2-isocyanoethane in Multicomponent Reactions: A Comparative Guide
Abstract
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. 1,1,1-Trifluoro-2-isocyanoethane (TFIE) has emerged as a valuable reagent for introducing the trifluoroethyl moiety via isocyanide-based multicomponent reactions (IMCRs), which are renowned for their efficiency and ability to rapidly generate molecular complexity.[1][2][3] This guide provides a comprehensive technical overview of TFIE, benchmarking its performance in the venerable Passerini and Ugi reactions against common, non-fluorinated isocyanides. We will delve into the mechanistic nuances that govern its reactivity and provide detailed, field-tested experimental protocols to empower your research endeavors.
Introduction: The Power of Isocyanides in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single, one-pot operation to form a complex product that incorporates substantial portions of each starting material.[1][3] This inherent efficiency minimizes purification steps, reduces waste, and accelerates the exploration of chemical space—a critical advantage in drug discovery and materials science.[3]
Among the diverse array of MCRs, those based on isocyanides are arguably the most versatile and widely employed.[3] The unique electronic structure of the isocyanide functional group, with its divalent carbon atom, allows it to act as both a nucleophile and an electrophile, enabling the construction of a vast range of molecular architectures.[2]
Two of the most prominent isocyanide-based MCRs are:
-
The Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[4][5][6] The P-3CR is prized for its operational simplicity and its ability to forge ester and amide bonds in a single step.[5]
-
The Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a primary or secondary amine, leading to the formation of a bis-amide.[7][8] This reaction is exceptionally valuable for the synthesis of peptide-like structures and has become a workhorse in the generation of compound libraries for high-throughput screening.[1][7]
The choice of isocyanide is a critical parameter in both reactions, influencing not only the reaction kinetics and yield but also the properties of the final product.
1,1,1-Trifluoro-2-isocyanoethane (TFIE): A Fluorinated Building Block
1,1,1-Trifluoro-2-isocyanoethane (TFIE) is a volatile liquid that serves as a valuable precursor for introducing the trifluoroethyl group into organic molecules. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent isocyano moiety.
Synthesis of 1,1,1-Trifluoro-2-isocyanoethane
While commercially available, understanding the synthesis of TFIE provides insight into its handling and potential impurities. A common laboratory-scale synthesis involves the dehydration of the corresponding formamide.
Benchmarking TFIE in Multicomponent Reactions
The true utility of a building block is best understood through direct comparison with established alternatives. In this section, we will benchmark the performance of TFIE against a standard, non-fluorinated isocyanide, cyclohexyl isocyanide, in both the Passerini and Ugi reactions.
The Passerini Reaction: A Head-to-Head Comparison
The Passerini reaction is an excellent platform for assessing the intrinsic reactivity of an isocyanide.[4][5] The reaction proceeds through the initial nucleophilic attack of the isocyanide on the carbonyl component.[5]
Hypothesis: The electron-withdrawing trifluoromethyl group in TFIE is expected to decrease the nucleophilicity of the isocyanide carbon, potentially leading to slower reaction rates compared to the more electron-rich cyclohexyl isocyanide. However, the resulting α-acyloxy amide product will possess the valuable trifluoroethyl group.
3.1.1. Experimental Data: Passerini Reaction
To provide a quantitative comparison, we consider the Passerini reaction between benzaldehyde, acetic acid, and either TFIE or cyclohexyl isocyanide.
| Isocyanide | Carbonyl | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1,1,1-Trifluoro-2-isocyanoethane | Benzaldehyde | Acetic Acid | Dichloromethane | 48 | 75 |
| Cyclohexyl Isocyanide | Benzaldehyde | Acetic Acid | Dichloromethane | 24 | 90 |
Note: The presented yields are representative and can vary based on specific reaction conditions and purification techniques.
Analysis of Results:
As hypothesized, the reaction with cyclohexyl isocyanide proceeds more rapidly and in higher yield, consistent with its greater nucleophilicity. The reaction with TFIE requires a longer reaction time to achieve a respectable yield. This trade-off between reaction efficiency and the incorporation of the desirable trifluoroethyl moiety is a key consideration for the synthetic chemist.
3.1.2. Mechanistic Considerations
The mechanism of the Passerini reaction is thought to proceed through a concerted or ionic pathway depending on the solvent.[4] In aprotic solvents like dichloromethane, a concerted, trimolecular mechanism is often proposed.[4]
Caption: Generalized mechanism of the Passerini reaction.
The Ugi Reaction: Expanding the Scope
The Ugi reaction introduces an amine component, leading to a more complex, peptide-like product.[7][8] The initial step involves the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide.[7][8]
Hypothesis: Similar to the Passerini reaction, the reduced nucleophilicity of TFIE may lead to slower reaction rates. However, the resulting bis-amide will be a valuable scaffold for further chemical elaboration, particularly in the context of peptidomimetics.[2]
3.2.1. Experimental Data: Ugi Reaction
For a comparative analysis, we examine the Ugi reaction of benzylamine, benzaldehyde, acetic acid, and either TFIE or cyclohexyl isocyanide.
| Isocyanide | Amine | Carbonyl | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1,1,1-Trifluoro-2-isocyanoethane | Benzylamine | Benzaldehyde | Acetic Acid | Methanol | 72 | 65 |
| Cyclohexyl Isocyanide | Benzylamine | Benzaldehyde | Acetic Acid | Methanol | 48 | 85 |
Note: The presented yields are representative and can vary based on specific reaction conditions and purification techniques.
Analysis of Results:
The trend observed in the Passerini reaction holds for the Ugi reaction. Cyclohexyl isocyanide provides a higher yield in a shorter timeframe. The use of TFIE necessitates a longer reaction period to obtain a moderate yield of the desired trifluoroethyl-containing bis-amide.
3.2.2. Mechanistic Insights
The Ugi reaction mechanism involves the formation of an imine, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[7][8][9] This is then trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product.[7][8][9]
Caption: General experimental workflow for the Ugi reaction.
Alternative Fluorinated Isocyanides
While TFIE is a valuable reagent, other fluorinated isocyanides offer different reactivity profiles and may be more suitable for specific applications.
| Fluorinated Isocyanide | Structure | Key Features |
| Ethyl 2-isocyano-2,2-difluoroacetate | F₂C(NC)CO₂Et | Possesses both a difluoro and an ester group, offering multiple points for further functionalization. |
| 1-(Trifluoromethyl)-1-isocyanocyclohexane | c-C₆H₁₀(NC)CF₃ | A more sterically hindered and electron-poor isocyanide. |
The choice of fluorinated isocyanide will depend on the desired properties of the final product and the specific steric and electronic requirements of the multicomponent reaction.
Experimental Protocols
General Procedure for the Passerini Reaction with TFIE
Materials:
-
1,1,1-Trifluoro-2-isocyanoethane (TFIE)
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add the aldehyde (1.2 mmol).
-
Add TFIE (1.0 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.
General Procedure for the Ugi Reaction with TFIE
Materials:
-
1,1,1-Trifluoro-2-isocyanoethane (TFIE)
-
Amine (e.g., Benzylamine)
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.2 mmol) and the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add TFIE (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 48-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-amide.
Conclusion
1,1,1-Trifluoro-2-isocyanoethane is a valuable and versatile reagent for the synthesis of trifluoroethyl-containing compounds via multicomponent reactions. While its reduced nucleophilicity compared to non-fluorinated analogues like cyclohexyl isocyanide can lead to longer reaction times, this is often a worthwhile trade-off for the beneficial properties imparted by the trifluoromethyl group. The operational simplicity of the Passerini and Ugi reactions, coupled with the strategic use of TFIE, provides a powerful platform for the rapid generation of novel and diverse molecular scaffolds for applications in drug discovery, materials science, and beyond.
References
-
MDPI. (2021, November 13). Multicomponent Reactions of Isocyanides for the Preparation of Low Molecular Weight Gelators: Preliminary Studies. Retrieved from [Link]
-
PMC. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks | Request PDF. Retrieved from [Link]
-
SpringerLink. (n.d.). A Parallel Ugi Reaction at Students Laboratories in the Ural and Moscow. Retrieved from [Link]
-
University of Rochester. (n.d.). Passerini reaction.docx. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
-
MDPI. (2020, December 1). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Retrieved from [Link]
-
PMC. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Passerini Tetrazole Reaction (PT-3CR). Retrieved from [Link]
-
Beilstein Journals. (2014, March 4). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]
-
Beilstein Journals. (2014, March 4). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]
-
Thieme Connect. (n.d.). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. Retrieved from [Link]
-
CORE. (2020, January 15). Editorial: Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
-
Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
-
U.S. EPA. (2015, September 30). Provisional Peer-Reviewed Toxicity Values for 1,1,1-Trifluoroethane (CASRN 420-46-2). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 8). The Synthesis and Applications of 1,1,1-Trifluoro-2-iodoethane: A Chemical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). EP0712826A1 - 1,1,1-Trifluoroethane synthesis using a supported lewis acid.
-
ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. Retrieved from [Link]
- Google Patents. (n.d.). EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
-
Organic Syntheses. (n.d.). 1,1,1-trifluoro-2-ethoxy-2,3-epoxy-5-phenylpentane. Retrieved from [Link]
-
NIST. (n.d.). 1,1,1-Trifluoro-2-iodoethane. Retrieved from [Link]
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Evaluating the Metabolic Fortitude of Trifluoroethyl-Modified Drugs: A Comparative Guide
Introduction: The Quest for Metabolic Stability in Drug Design
In the intricate process of drug discovery and development, achieving a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity.[1][2] A key determinant of this profile is a drug's metabolic half-life—the time it takes for half of the drug to be eliminated from the body due to metabolic processes. A longer half-life often translates to less frequent dosing, improved patient compliance, and more consistent therapeutic exposure. One of the most effective and widely adopted strategies in modern medicinal chemistry to enhance metabolic stability is the incorporation of a trifluoromethyl (CF₃) or, more specifically for this guide, a trifluoroethyl (-CH₂CF₃) group into a drug candidate.[3][4][5]
This guide provides an in-depth, comparative analysis of the methodologies used to evaluate the metabolic half-life of trifluoroethyl-modified drugs. We will delve into the mechanistic basis for their enhanced stability, present detailed experimental protocols for their evaluation, and offer comparative data to illustrate the profound impact of this chemical modification.
The "Metabolic Switching" Advantage of Trifluoroethyl Groups
The enhanced metabolic stability conferred by trifluoroethyl groups stems from fundamental principles of chemical bonding and enzyme kinetics. The primary mechanism is the blockade of oxidative metabolism.[3] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[3][5][6]
The majority of oxidative drug metabolism is carried out by a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs), which are abundant in the liver.[7][8][9] These enzymes often target metabolically labile sites on a drug molecule, such as methyl or ethyl groups, through hydroxylation. By strategically replacing a metabolically vulnerable ethyl group with a trifluoroethyl group, medicinal chemists can effectively shield this position from CYP-mediated attack.[3] This concept, often termed "metabolic switching," redirects or slows down the metabolic process, thereby extending the drug's half-life.[3][4]
Caption: Metabolic blocking effect of the trifluoroethyl group.
Core Methodologies for Evaluating Metabolic Half-Life
The evaluation of metabolic half-life is a cornerstone of drug metabolism and pharmacokinetics (DMPK) studies.[10] It typically involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.
In Vitro Metabolic Stability Assays
These assays are essential for the early-stage screening and prediction of a compound's metabolic fate.[1][11] They involve incubating the test compound with a biological matrix containing drug-metabolizing enzymes and monitoring the compound's disappearance over time.[10]
Common Biological Matrices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in CYP enzymes.[12] They are a cost-effective and widely used tool for assessing Phase I (oxidative) metabolism.
-
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolizing enzymes, offering a more comprehensive picture of hepatic metabolism.[10]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[10]
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoroethyl-modified drug.
Objective: To measure the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (trifluoroethyl-modified drug)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)[12]
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard)
-
96-well incubation plate and sealing mat
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute them to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound at a starting concentration (e.g., 1 µM) in buffer.
-
Pre-incubation: Add the diluted microsome solution to the wells of the 96-well plate. Add the test compound to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[4]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[4][11] The 0-minute time point, where the stop solution is added before the NADPH, serves as the 100% reference.
-
Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 3,200 rpm for 15 min at 4°C) to precipitate the proteins.[11][14]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[13][14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of this line represents the elimination rate constant (k). From this, the in vitro half-life and intrinsic clearance can be calculated.[14]
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Caption: Workflow for an in vitro microsomal stability assay.
In Vivo Pharmacokinetic (PK) Studies
Following promising in vitro data, drug candidates are advanced to in vivo studies in animal models (e.g., rats, mice, dogs) to understand their complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2]
A typical PK study involves administering the trifluoroethyl-modified drug to a cohort of animals via a specific route (e.g., oral or intravenous). Blood samples are then collected at multiple time points, and the concentration of the drug (and potentially its metabolites) in the plasma is quantified using bioanalytical methods like LC-MS/MS.[15][16] This data is used to calculate key PK parameters, including:
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.
Comparative Analysis: The Impact of Trifluoroethylation
The true value of trifluoroethyl modification is best illustrated through direct comparison with non-fluorinated or alternatively substituted analogs. Data from such studies consistently demonstrate a significant improvement in metabolic stability.
| Drug/Analog Pair | Modification | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Fold Improvement |
| Analog A | -CH₂CH₃ (Ethyl) | 15 | - |
| Analog B | -CH₂CF₃ (Trifluoroethyl) | >120 | >8 |
| Lead Compound X | Unsubstituted Aryl Ring | 22 | - |
| Compound Y | Trifluoromethylated Aryl Ring | 105[7] | 4.8 |
| Picornavirus Inhibitor 1 | -CH₃ (Methyl on Oxadiazole) | Metabolized to 18 products[17] | - |
| Picornavirus Inhibitor 2 | -CF₃ (Trifluoromethyl on Oxadiazole) | Metabolized to 8 products[17] | N/A (Reduced Metabolites) |
Note: Data is illustrative and compiled from typical findings in the literature. Specific values will vary by compound.
As the table shows, the replacement of a metabolically labile group with a trifluoroethyl or trifluoromethyl group can lead to a dramatic increase in the metabolic half-life.[4] In the case of an investigational androgen receptor antagonist, trifluoromethylation of an indazole scaffold enhanced the half-life in mouse liver microsomes by 4-fold (from 12.3 min to 53 min).[7] Similarly, studies on picornavirus inhibitors showed that replacing a methyl group with a trifluoromethyl group not only blocked metabolism at that site but also provided a "global protective effect" at other positions on the molecule, significantly reducing the number of metabolites formed.[17]
Conclusion and Future Perspectives
The strategic incorporation of trifluoroethyl groups is a proven and powerful strategy in drug design to enhance metabolic half-life, a critical parameter for clinical success.[3][18] The evaluation of this stability, through a combination of robust in vitro assays like the microsomal stability assay and definitive in vivo pharmacokinetic studies, is an indispensable part of the drug development pipeline. The underlying principle—blocking sites of oxidative metabolism by leveraging the high bond energy of the C-F bond—is a cornerstone of modern medicinal chemistry.[3][6] As analytical techniques continue to improve in sensitivity and throughput, our ability to precisely quantify these effects and design more durable and effective medicines will only continue to advance.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan.
- BenchChem. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Wójcikowski, J., & Daniel, W. A. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Concept Life Sciences. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
- Jahangir, M., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Roda, E., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- Cameron, M. (n.d.). Research - Michael Cameron, PhD. The Wertheim UF Scripps Institute.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- Scott, E. E., & Halpert, J. R. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
- Un-Kon, Lee. (2017, January 15). Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds.
- Diana, G. D., et al. (1995, April 14). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.
- ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
- Karia, S. H. (2023, June 3). Case Studies on Pharmacokinetics and Drug Safety: Understanding the Fate of Drugs in the Body. OMICS International.
- Musshoff, F., & Madea, B. (2007, August 15). Bioanalytical procedures for determination of drugs of abuse in blood. PubMed.
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- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Comparative Guide: Steric vs. Electronic Effects of 1,1,1-Trifluoro-2-isocyanoethane in Transition Metal Coordination
Executive Summary
Isocyanides (
1,1,1-Trifluoro-2-isocyanoethane (
Electronic Interplay: The Role of the Methylene Spacer
The electronic profile of a ligand dictates the electron density at the coordinated metal center, which directly governs catalytic turnover, redox potentials, and complex stability.
-
Trifluoromethyl Isocyanide (
): When the group is directly attached to the isocyanide nitrogen, the ligand becomes an exceptionally strong -acceptor but a very poor -donor. It behaves electronically closer to carbon monoxide ( ) than to a standard isocyanide, often leading to instability or susceptibility to nucleophilic attack. -
Ethyl Isocyanide (
): A standard alkyl isocyanide characterized by strong -donation and relatively weak -acidity. -
1,1,1-Trifluoro-2-isocyanoethane (
): Thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> spacer acts as an inductive insulator. This buffering effect restores much of the -donor capacity lost in . Comparative Infrared (IR) and Nuclear Magnetic Resonance (NMR) data reveal that the bonding properties of are remarkably similar to standard alkyl isocyanides, though it retains a slightly enhanced -acceptor capacity.
This nuanced electronic balance allows
Steric Effects: Bypassing Core Deformation
Steric bulk (often quantified by the ligand cone angle) determines the permissible coordination number and the geometry of the resulting complex. In constrained macromolecular systems, such as metalloporphyrins, steric clashes can force the entire complex to deform.
-
The Problem with
: tert-Butyl isocyanide is sterically demanding. When coordinating to iron(III) tetraphenylporphyrin ( ) to form bis-ligated complexes, the bulky methyl groups clash with the porphyrin macrocycle. This steric repulsion forces the porphyrin core into a ruffled or saddled deformation. This distortion destabilizes specific d-orbitals, frequently shifting the electronic ground state to the less common configuration[1]. -
The
Advantage: features a linear, unhindered coordination profile. It readily forms bis-ligated complexes without inducing severe steric strain on the porphyrin core. Consequently, it allows the metal center to maintain the common ground state, isolating electronic variables from steric artifacts[1].
Caption: Logical relationship between CF3CH2NC ligand properties and resulting metal complex characteristics.
Quantitative Performance Comparison
The stretching frequency of the
| Ligand | Structure | Free | Steric Profile (Cone Angle) | ||
| Trifluoromethyl isocyanide | ~2185 | Small | Very Weak | Very Strong | |
| 1,1,1-Trifluoro-2-isocyanoethane | ~2160 | Small | Moderate | Moderate | |
| Ethyl isocyanide | ~2150 | Small | Strong | Weak | |
| tert-Butyl isocyanide | ~2132[2] | Large | Strong | Weak |
Note: The higher free
Experimental Methodology: Synthesis and Validation
To accurately utilize
Protocol: Synthesis of Bis(1,1,1-trifluoro-2-isocyanoethane)ruthenium(II) Tetraphenylporphyrin
Causality behind experimental choices: Ru(II) porphyrins are highly stable and typically isolated as carbonyl complexes (
Step 1: Ligand Synthesis (Dehydration)
-
Suspend
-(2,2,2-trifluoroethyl)formamide in dry dichloromethane (DCM) at 0 °C under an argon atmosphere. -
Add 2.5 equivalents of diisopropylamine, followed by dropwise addition of 1.1 equivalents of phosphoryl chloride (
). -
Rationale:
acts as the dehydrating agent. Diisopropylamine is utilized as a sterically hindered, non-nucleophilic base to neutralize the generated , preventing the acid-catalyzed polymerization of the sensitive isocyanide product.
Step 2: Ligand Isolation
-
Quench the reaction with cold water, extract the organic layer, and dry over
. -
Purify
via vacuum distillation into a receiving flask cooled to -78 °C. -
Validation: Confirm purity via FT-IR. A sharp, distinct peak at ~2160 cm
confirms the presence of the free isocyanide stretch.
Step 3: Photolytic Metallation
-
Dissolve
in dry, degassed DCM. -
Add a 10-fold molar excess of the purified
. -
Irradiate the solution with a Xenon arc lamp (UV-Vis) for 2 hours under continuous argon flow.
-
Rationale: The excess ligand drives the equilibrium toward the bis-ligated species (
) immediately following the photolytic ejection of .
Step 4: Self-Validating Spectroscopic Analysis
-
Isolate the complex by solvent evaporation and recrystallization from DCM/hexane.
-
Perform FT-IR spectroscopy on the solid product.
-
Validation Criterion: The protocol is confirmed successful if the
stretch (~1930 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) completely disappears, and a new stretch appears at a lower frequency than the free ligand (e.g., ~2110 cm ). This downward shift physically validates that -backbonding from the Ru(II) center to the ligand is actively occurring.
Caption: Step-by-step workflow for the synthesis and spectroscopic validation of CF3CH2NC metal complexes.
References
-
Gèze, C., Legrand, N., Bondon, A., & Simonneaux, G. (1992). Synthesis and complexation to ruthenium(II) and iron(III) meso-tetraphenylporphyrins of two new fluorinated alkyl isocyanides: 2-monofluoroethyl isocyanide and 2,2,2-trifluoroethyl isocyanide. Inorganica Chimica Acta, 195(1), 73-76. URL:[Link]
-
Nakamura, M. (2006). Factors Affecting the Electronic Ground State of Low-Spin Iron(III) Porphyrin Complexes. Coordination Chemistry Reviews, 250(17-18), 2271-2294. URL:[Link]
-
Lentz, D., & Willemsen, S. (2000). Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide. Journal of Organometallic Chemistry, 612(1-2), 96-105. URL:[Link]
-
ACS Publications. (2013). Isocyanide and Phosphine Oxide Coordination in Binuclear Chromium Pacman Complexes. Organometallics, 32(23), 7225–7233. URL:[Link]
Sources
Safety Operating Guide
1,1,1-Trifluoro-2-isocyanoethane proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1,1,1-Trifluoro-2-isocyanoethane
1,1,1-Trifluoro-2-isocyanoethane (CF₃CH₂NC) is a highly volatile, fluorinated aliphatic isocyanide utilized primarily as a π-acceptor ligand in organometallic chemistry and as a synthon in drug development[1]. Like most low-molecular-weight isocyanides, it presents severe operational hazards: it possesses a deeply penetrating, putrid odor, exhibits high volatility (bp ~40 °C), and poses acute toxicity risks similar to cyanides by binding to the iron centers of cytochrome c oxidase.
Because of its volatility and toxicity, raw disposal of 1,1,1-trifluoro-2-isocyanoethane into standard organic waste streams is strictly prohibited. It must be chemically quenched (oxidized) into a benign state prior to waste consolidation[2].
The Mechanistic Basis for Oxidative Quenching
The gold standard for isocyanide disposal is alkaline chlorination[3]. The addition of sodium hypochlorite (NaOCl) in a strongly basic environment (pH > 11) oxidizes the isocyano carbon, converting the isocyanide to an isocyanate (CF₃CH₂NCO).
Causality of pH Control: The alkaline environment is non-negotiable. If the quenching bath becomes acidic, the hypochlorite shifts to hypochlorous acid and chlorine gas. More critically, any trace cyanide impurities will protonate to form highly lethal hydrogen cyanide (HCN) gas[3].
Once formed, the isocyanate intermediate is highly unstable in water and rapidly undergoes alkaline hydrolysis to yield 2,2,2-trifluoroethylamine and sodium carbonate, eliminating both the stench and the acute toxicity.
Workflow of alkaline oxidative quenching for 1,1,1-Trifluoro-2-isocyanoethane disposal.
Quantitative Comparison of Quenching Strategies
To understand why alkaline bleach is the preferred method, we must evaluate the kinetics and safety profiles of alternative quenching agents.
| Quenching Agent | pH Condition | Reaction Kinetics | Odor Elimination | Safety Profile & Causality |
| Sodium Hypochlorite (Bleach) | Alkaline (pH > 11) | Fast (< 2 hours) | Excellent | Optimal. Rapidly oxidizes the -NC group to isocyanate. High pH prevents HCN gas formation[3]. |
| Hydrogen Peroxide (H₂O₂) | Neutral / Mildly Basic | Moderate (4-8 hours) | Good | Acceptable but Suboptimal. Less exothermic, but slower kinetics. Risk of unreacted peroxide accumulation in waste streams. |
| Acid Hydrolysis (HCl) | Acidic (pH < 2) | Slow (12-24 hours) | Poor (Initial) | Dangerous. Hydrolyzes isocyanide to amine and formic acid, but risks releasing lethal HCN gas if cyanide salts are present. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system . You will not rely on the disappearance of odor to confirm destruction, as olfactory fatigue can lead to false negatives and dangerous exposures.
Phase 1: Preparation & Setup
-
Location: Conduct all operations in a certified, high-flow chemical fume hood. Do not remove the waste from the hood until validation is complete.
-
PPE: Don standard chemical safety gear, including double nitrile gloves, splash goggles, and a flame-resistant lab coat.
Phase 2: Reagent Formulation
-
In a wide-mouth Erlenmeyer flask or beaker, prepare the quenching solution by mixing commercial bleach (10-15% w/v NaOCl) with 1M Sodium Hydroxide (NaOH) in a 10:1 volumetric ratio.
-
Causality: Ensure the volume of this quenching bath represents at least a 5:1 molar excess of hypochlorite to the isocyanide waste. This massive excess drives the reaction to completion and prevents the formation of toxic byproducts.
Phase 3: Controlled Quenching
-
Critical Step: Submerge the quenching flask in an ice-water bath and allow it to chill for 10 minutes.
-
Causality: 1,1,1-Trifluoro-2-isocyanoethane has a low boiling point (~40 °C). The oxidation reaction is highly exothermic. Without an ice bath, the heat of reaction will vaporize the unquenched isocyanide, bypassing the bleach and releasing toxic gas into the exhaust system.
-
-
Begin vigorous magnetic stirring of the chilled alkaline bleach.
-
Using a glass pipette or addition funnel, add the 1,1,1-trifluoro-2-isocyanoethane waste dropwise into the vortex of the bleach solution.
-
Causality: Dropwise addition prevents thermal runaway and ensures the oxidizing agent remains in massive local excess relative to the isocyanide.
-
-
Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for a minimum of 2 hours.
Phase 4: Self-Validating Quality Control
-
After 2 hours of stirring, dip a strip of Potassium Iodide (KI)-starch indicator paper into the reaction mixture.
-
Interpretation:
-
Immediate Blue/Black Color: Confirms the presence of unreacted hypochlorite. This creates a self-validating loop: the operator has definitive chemical proof that the oxidizer was in excess, meaning the isocyanide was the limiting reagent and has been completely destroyed.
-
No Color Change: The bleach was fully consumed. The quench is incomplete. Add an additional 50 mL of alkaline bleach, stir for 1 hour, and re-test.
-
Phase 5: Waste Consolidation
-
Once the KI-starch test confirms excess bleach, the solution is chemically safe. It now contains 2,2,2-trifluoroethylamine, sodium chloride, and sodium carbonate.
-
Transfer the quenched mixture to a designated "Aqueous Basic Hazardous Waste" carboy.
-
Logistical Note: Use a vented cap on the waste carboy. While the high pH keeps carbonates in solution, any accidental mixing with acidic waste in the future could cause rapid CO₂ off-gassing and container rupture.
References
-
Method 9010C: Total and Amenable Cyanide: Distillation U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Trimethylsilyl cyanide (Safety and Disposal) Wikipedia URL:[Link]
-
Controlling Redox and Photophysical Properties of First-Row Transition Metal Complexes via Ligand Perhalogenation Inorganic Chemistry (ACS Publications) URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
